2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPARDLEACIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl molecular weight
An In-Depth Technical Guide to 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride, a key building block in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, outline its synthesis and reactivity, explore its strategic applications in drug discovery, and provide essential safety and handling protocols.
Core Physicochemical Properties
2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound valued for its utility as a synthetic intermediate. The incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after attribute in drug design.[1][2] The hydrazine moiety serves as a versatile functional handle for constructing more complex molecular architectures.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 213.59 g/mol | [3] |
| Molecular Formula | C₆H₇ClF₃N₃ | [3] |
| CAS Number | 1049744-89-9 | [3][4][5] |
| Physical Form | Solid; Crystals or powder | [6] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [3] |
Synthesis and Chemical Reactivity
The synthesis of 2-hydrazinopyridine derivatives is most commonly achieved through the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.[7] In the case of 2-Hydrazino-5-(trifluoromethyl)pyridine, the precursor is typically 2-chloro-5-(trifluoromethyl)pyridine.
The reaction involves the displacement of the chloride atom at the C2 position of the pyridine ring by hydrazine hydrate. This reaction is a standard method for introducing a hydrazine group onto an electron-deficient heterocyclic system.[8] The trifluoromethyl group, being strongly electron-withdrawing, activates the pyridine ring towards such nucleophilic aromatic substitution, facilitating the reaction.
Caption: General synthetic route to 2-Hydrazino-5-(trifluoromethyl)pyridine.
The hydrazine group (-NHNH₂) is a potent nucleophile and a key functional group for further chemical transformations. Its primary utility lies in its ability to react with carbonyl compounds (aldehydes, ketones) and dicarbonyls to form hydrazones and, subsequently, five-membered heterocyclic rings like pyrazoles and pyrazolones, which are privileged scaffolds in medicinal chemistry.
Strategic Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of modern pharmaceuticals and agrochemicals.[2] The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[9]
The trifluoromethyl group provides distinct advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug candidate's half-life.[1]
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes, enhancing bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can significantly alter the basicity of the pyridine nitrogen, allowing for fine-tuning of a molecule's ionization state at physiological pH.
2-Hydrazino-5-(trifluoromethyl)pyridine HCl serves as a versatile starting material to access a diverse range of more complex structures. The hydrazine functional group acts as a linchpin for building these novel molecular entities.
Caption: Derivatization pathways from the core building block.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This section provides a representative, self-validating protocol for a common application of 2-Hydrazino-5-(trifluoromethyl)pyridine HCl: a Knorr-type pyrazole synthesis via condensation with a β-ketoester.
Objective: To synthesize a 1-(5-(trifluoromethyl)pyridin-2-yl)-3-alkyl-5-pyrazolone derivative.
Methodology Rationale:
-
Reactants: The hydrazine hydrochloride salt is typically neutralized in situ or beforehand to liberate the free hydrazine base, which is the active nucleophile. Ethyl acetoacetate is used as a common 1,3-dicarbonyl partner.
-
Solvent: A protic solvent like ethanol or acetic acid is often chosen as it can facilitate both the initial hydrazone formation and the subsequent intramolecular cyclization.
-
Catalysis: The reaction is often acid-catalyzed (if starting from the free base) or can proceed thermally. Acetic acid can serve as both a solvent and a catalyst.
-
Temperature: Heating is required to drive the final cyclization and dehydration step to form the aromatic pyrazole ring.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Hydrazino-5-(trifluoromethyl)pyridine HCl (1.0 eq.) in ethanol.
-
Neutralization (Optional but Recommended): Add a mild base such as sodium acetate (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature to neutralize the HCl salt.
-
Addition of Dicarbonyl: Add the β-ketoester (e.g., ethyl acetoacetate, 1.05 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Caption: Workflow for a Knorr-type pyrazole synthesis.
Safety, Handling, and Storage
Proper handling of 2-Hydrazino-5-(trifluoromethyl)pyridine HCl is imperative for laboratory safety. The compound is classified as hazardous.
| Safety Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [10][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [11][12] |
| Storage | Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Recommended temperature: 2-8°C or -20°C. | [3] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13]
Conclusion
2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a high-value chemical intermediate whose strategic importance in drug discovery and agrochemical synthesis cannot be overstated. Its unique combination of a reactive hydrazine handle and the pharmacologically favorable trifluoromethylpyridine scaffold makes it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of novel, effective, and safe chemical entities.
References
-
CRO Splendid Lab Pvt. Ltd. 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride. [Link]
-
PubChem. 2-Hydrazinopyridine. [Link]
-
PrepChem.com. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. [Link]
-
Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]
- Google Patents.
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Verma, S. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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An In-depth Technical Guide on the Storage and Handling of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
This guide provides comprehensive technical information and best practices for the safe storage and handling of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reactive intermediate. The protocols and recommendations herein are grounded in an understanding of the compound's inherent chemical properties and associated hazards.
Compound Profile and Hazard Analysis
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is a heterocyclic organic compound frequently employed as a building block in the synthesis of pharmaceutical agents and other complex molecules. Its utility stems from the reactive hydrazine moiety and the electron-withdrawing trifluoromethyl group. However, these same functional groups necessitate a rigorous approach to its handling and storage.
The primary hazards are associated with its reactivity, potential toxicity, and irritant properties. The hydrazine group imparts reducing properties and potential instability, while the trifluoromethylated pyridine core can influence its metabolic profile and toxicological properties. As a hydrochloride salt, it is a solid, which can mitigate some of the handling risks associated with volatile liquids, but introduces the hazard of fine dust inhalation.
Core Rationale for Strict Handling: The hydrazine functional group is structurally related to hydrazine itself, a known toxic and unstable compound.[1] While the pyridine ring and HCl salt formation modulate this reactivity, a cautious approach is mandated. The trifluoromethyl group enhances the compound's chemical stability but can lead to the release of toxic gases, such as hydrogen fluoride, upon decomposition at high temperatures.[2]
Physicochemical and Hazard Data Summary
A concise summary of key data is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value / Information | Source / Rationale |
| CAS Number | 126535-27-5 | (Compound Identifier) |
| Molecular Formula | C₆H₇ClF₃N₃ | (Structural Information) |
| Appearance | Solid | [3] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on analogous compounds.[4] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides, acid anhydrides. | [3][5] |
| Hazardous Decomposition | Nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), hydrogen fluoride (HF). | [5][6] |
Long-Term Storage Protocols
The stability and integrity of this compound are directly dependent on the storage conditions. Improper storage can lead to degradation, loss of reactivity, and potentially the formation of hazardous byproducts.
Causality of Storage Recommendations:
-
Temperature: Elevated temperatures can accelerate the decomposition of hydrazine derivatives.[7] Cool storage conditions slow down potential degradation pathways.
-
Atmosphere: The hydrazine moiety can be susceptible to oxidation by atmospheric oxygen.[7] An inert atmosphere minimizes this oxidative degradation.
-
Moisture: The compound is a hydrochloride salt and may be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in physical form, complicating weighing and stoichiometry calculations.
-
Light: Many complex organic molecules are sensitive to UV light, which can provide the energy to initiate degradation reactions.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Atmosphere: For long-term storage, keeping the container under an inert atmosphere of nitrogen or argon is best practice.[7]
-
Container: The compound should be stored in its original, tightly sealed container.[4] Ensure the container cap provides an excellent seal.
-
Location: Store in a designated, well-ventilated chemical storage area away from incompatible materials, particularly strong oxidizing agents.[2][3]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is essential to minimize exposure and prevent accidents.[8] All operations involving this compound should be meticulously planned and executed within a controlled environment.[9]
Engineering Controls
The primary line of defense is to handle the chemical in a way that physically separates it from the operator.
-
Chemical Fume Hood: All weighing, dispensing, and reaction setup operations must be conducted inside a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood contains vapors and dust, pulling them away from the user.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[2]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected based on the specific hazards of the compound.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] For operations with a higher risk of splashing, such as transfers or quenching, a full-face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Respiratory Protection: When engineering controls are not sufficient, a respirator may be required. However, routine handling within a certified fume hood should preclude this need.[1]
Experimental Workflow: Weighing and Dispensing
The following protocol outlines a self-validating system for safely handling the solid compound.
Protocol: Safe Weighing and Dispensing
-
Preparation: a. Don all required PPE (goggles, lab coat, nitrile gloves).[10] b. Verify that the chemical fume hood is operational (check airflow monitor). c. Place all necessary equipment (spatula, weigh paper/boat, receiving flask, waste container) inside the fume hood before retrieving the chemical.[1]
-
Chemical Handling: a. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside. b. Inside the fume hood, carefully open the container. c. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or paper. Avoid generating dust.[6] If dust is generated, allow the fume hood to clear it before proceeding. d. Promptly and securely close the main container.[8]
-
Transfer and Cleanup: a. Carefully transfer the weighed solid into the reaction vessel. b. Dispose of the used weigh boat/paper and any contaminated items (e.g., disposable gloves) into a designated, sealed hazardous waste container.[10] c. Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipe in the hazardous waste container. d. Wash hands thoroughly with soap and water after the procedure is complete.[11]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling and dispensing protocol.
Caption: Logical workflow for the safe handling of the solid reagent.
Spill and Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.[9]
Small Spill (Inside Fume Hood)
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup: Gently sweep up the solid material using an inert absorbent material (e.g., sand, vermiculite).[12] Avoid raising dust. Do NOT use combustible materials like paper towels for the initial cleanup.[12]
-
Collection: Place the absorbed material and any contaminated cleaning tools into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent and wash thoroughly.
Skin or Eye Contact
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Fire
The compound itself is combustible but not highly flammable.[6] In case of a fire involving this chemical:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12]
-
Hazards: Fire may produce poisonous gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[12] Firefighters should wear self-contained breathing apparatus (SCBA).[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid waste (residue, contaminated absorbents, weigh boats) in a clearly labeled, sealed container.
-
Collect liquid waste from reactions or cleaning in a separate, labeled hazardous waste container.
-
Do not pour any waste down the sink.[10]
-
Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[12]
References
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.[Link]
-
Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.[Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.[Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.[Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.[Link]
-
Alchemist-Chem. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China.[Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). [Link]
-
Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide.[Link]
-
The University of Cyprus, Department of Chemistry. Laboratory Health & Safety Rules. (2024-04). [Link]
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The Fluorine Effect: Strategic Deployment of the Trifluoromethyl Group in Pyridine Scaffolds
[1]
Electronic and Physicochemical Architecture
The pyridine ring is inherently electron-deficient (
Basicity Modulation ( Shift)
The most immediate effect of trifluoromethylation is the drastic reduction of the pyridine nitrogen's basicity. The electron-withdrawing nature of
-
Pyridine (Unsubstituted):
-
3-(
)-Pyridine: (Inductive effect operates through bonds). -
2-(
)-Pyridine: (Proximity enhances inductive withdrawal; steric hindrance also desolvates the protonated cation).
Implication:
Lipophilicity and Dipole Moment
The
| Parameter | Pyridine | 3-( | Effect / Mechanism |
| 5.23 | ~2.80 | ||
| LogP | 0.65 | ~1.85 | |
| Dipole | 2.2 D | ~2.6 D | Vector addition of ring dipole and |
| VdW Volume | - | Similar to Isopropyl | Bioisostere for isopropyl but with inverted electronics. |
Visualization: Electronic Impact Pathway
Figure 1: Causal pathway of physicochemical changes induced by the trifluoromethyl group.
Synthetic Architectures
Installing a
Strategy A: Radical Trifluoromethylation (Minisci-Type)
This is the preferred method for Late-Stage Functionalization (LSF) of complex pyridine scaffolds. It utilizes nucleophilic
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,
).[3][4] -
Mechanism: Oxidative generation of
radical followed by addition to the protonated pyridine (pyridinium salt is more electrophilic). -
Regioselectivity: Favors the 2- and 4-positions due to stability of the radical intermediate.
Strategy B: Cyclization (De Novo Synthesis)
For scalable manufacturing of specific isomers (especially 3-
-
Precursor: 4,4,4-trifluoro-3-oxobutyraldehyde or equivalents.[5]
-
Reaction: Condensation with enamines or ammonia (Kröhnke-type synthesis).[6]
Visualization: Synthetic Workflow
Figure 2: Decision tree for selecting the optimal synthetic route based on substrate stage.
Medicinal Chemistry Applications
Metabolic Blocking (Metabolic Switching)
The
-
Example: In the development of Tipranavir (HIV protease inhibitor), trifluoromethyl pyridines are used to enhance metabolic stability compared to their methyl analogs.
Bioisosterism and Conformation
The
-
Volume:
( ) is significantly larger than ( ) and comparable to an isopropyl group. -
Conformational Lock: The steric bulk of an ortho-
group can force the pyridine ring to twist out of planarity relative to an adjacent aryl ring, locking the bioactive conformation (atropisomerism).
Experimental Protocol: Innate C-H Trifluoromethylation
Objective: Direct installation of a
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)[1]
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)
-
Solvent: Water/Dichloromethane (biphasic) or DMSO/Water (3:1)
-
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for activating the pyridine ring.
Step-by-Step Methodology:
-
Setup: In a pressure-rated vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).
-
Activation: Add TFA (0.5 mmol). Note: Protonation increases the electrophilicity of the pyridine, facilitating radical attack.
-
Reagent Addition: Add Sodium trifluoromethanesulfinate (1.5 mmol, 234 mg).
-
Initiation: Cool the mixture to 0°C. Dropwise add TBHP (1.5 mmol).
-
Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. Caution: Evolution of gas may occur; use a pressure-relief cap if scaling up.
-
Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated
(to neutralize acid) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography. Isomers (2- vs 4-substituted) are typically separable due to significant dipole differences.
Validation Criteria:
-
19F NMR: Look for a singlet around -60 to -68 ppm.
-
MS: Observe M+68 mass shift (replacement of H with CF3).
References
-
Physicochemical Properties of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Langlois Reagent Methodology: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]
-
Radical Functionalization of Heterocycles: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Medicinal Chemistry Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
pKa Data Sources: Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
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- 6. researchgate.net [researchgate.net]
Advanced Medicinal Chemistry Guide: Hydrazinopyridines as Scaffolds and Bioactive Pharmacophores
Executive Summary
Hydrazinopyridines, particularly 2-hydrazinopyridine , represent a privileged class of synthons in medicinal chemistry.[1][2] While rarely used as naked pharmacophores due to the metabolic liability of the free hydrazine group, they serve as the critical "molecular hinge" for constructing fused bicyclic heterocycles—most notably [1,2,4]triazolo[4,3-a]pyridines . This guide details their application in synthesizing FDA-approved CNS drugs, developing next-generation kinase/checkpoint inhibitors, and generating metallodrugs with potent anticancer profiles.[2]
Part 1: The Chemical Core & Reactivity
Structural Identity
The 2-hydrazinopyridine moiety (CAS 4930-98-7) exists in a tautomeric equilibrium between the hydrazine form (A) and the hydrazone form (B).[2] In solution, the hydrazine form typically predominates, but the hydrazone form drives specific cyclization reactions.
-
Nucleophilicity: The terminal nitrogen (
) is highly nucleophilic (alpha-effect), making it reactive toward carbonyls (aldehydes, ketones, acids). -
Ambident Reactivity: The ring nitrogen (
) can participate in cyclization reactions after the initial condensation, allowing for the formation of fused 5,6-bicyclic systems.
The "Synthetic Hub" Concept
In drug discovery, 2-hydrazinopyridine acts as a divergent scaffold.[2] It transforms into three distinct pharmacophore classes:
-
Triazolopyridines: Via oxidative or dehydrative cyclization.[2]
-
Pyrazolopyridines: Via condensation with 1,3-dicarbonyls.[2]
-
Tetrazolo[1,5-a]pyridines: Via nitrosation.[2]
Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Neuroscience: The Trazodone Scaffold
The most commercially significant application of hydrazinopyridines is in the synthesis of Trazodone (Desyrel), a Serotonin Antagonist and Reuptake Inhibitor (SARI).
-
Mechanism: The 2-hydrazinopyridine is reacted with a carboxylic acid equivalent (or aldehyde followed by oxidation) to close the triazole ring.[2] This rigidifies the structure, positioning the piperazine tail for 5-HT2A receptor binding.[2]
-
Synthetic Pathway: 2-Chloropyridine
2-Hydrazinopyridine [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Trazodone.[2]
Oncology: Checkpoint Inhibitors (PD-1/PD-L1)
Small molecule inhibitors of the PD-1/PD-L1 interaction are a frontier in immunotherapy.[2] Hydrazinopyridine-derived scaffolds have emerged as alternatives to monoclonal antibodies.[2]
-
Case Study (Compound A22): A series of [1,2,4]triazolo[4,3-a]pyridines were designed to mimic the interface residues of PD-L1.[2] The fused ring system, derived from 2-hydrazinopyridine, provides a flat, aromatic core that stacks within the hydrophobic pocket of PD-L1, inhibiting its binding to PD-1 (IC
~92 nM).
Metallodrugs: Copper(II) Hydrazone Complexes
While the free hydrazine is toxic, hydrazones derived from 2-hydrazinopyridine and 2-acetylpyridine form tridentate (N-N-N) ligands.[2]
-
Application: These ligands chelate Copper(II), forming complexes that generate Reactive Oxygen Species (ROS) specifically in cancer cells.
-
Potency: The Cu(II) complexes often exhibit IC
values in the low micromolar range (1–5 M) against resistant cell lines (e.g., HepG2, MCF-7), significantly outperforming the uncomplexed ligand.[3]
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Hydrazinopyridine
A robust method for generating the core scaffold from 2-chloropyridine.[2]
Reagents: 2-Chloropyridine (1 eq), Hydrazine Hydrate (80%, 10 eq), Ethanol (optional co-solvent). Safety: Hydrazine is highly toxic and potentially explosive. Work in a fume hood.
-
Setup: Charge a round-bottom flask with 2-chloropyridine (e.g., 11.3 g, 100 mmol).
-
Addition: Slowly add hydrazine hydrate (50 mL, excess) with stirring.
-
Reaction: Reflux the mixture at 100–110 °C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 8:2).[4] The spot for 2-chloropyridine (high R
) should disappear, replaced by a lower R spot (product). -
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Note: The excess hydrazine remains in the aqueous layer.
-
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Yield: The product is obtained as a reddish oil or low-melting solid (Yield: ~85–95%). It can be used directly without column chromatography.[2]
Protocol B: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridine
Converting the hydrazinopyridine into a bioactive fused core.
Reagents: 2-Hydrazinopyridine (1 eq), Benzaldehyde (1 eq), Iodobenzene diacetate (PIDA) (1.1 eq), DCM.
-
Condensation: Dissolve 2-hydrazinopyridine (1 mmol) and benzaldehyde (1 mmol) in DCM (5 mL). Stir at RT for 1 hour to form the hydrazone intermediate (check TLC).
-
Cyclization: Add Iodobenzene diacetate (1.1 mmol) to the reaction mixture. Stir at RT for 30–60 minutes.[2]
-
Mechanism: PIDA facilitates the oxidative closure of the N-N bond between the hydrazone nitrogen and the pyridine nitrogen.
-
Workup: Wash with saturated NaHCO
, dry over Na SO , and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Part 4: Visualizations
Diagram: The Divergent Synthetic Hub
This diagram illustrates how 2-hydrazinopyridine serves as a common precursor for multiple drug classes.
Caption: Divergent synthesis from 2-hydrazinopyridine yielding four distinct medicinal pharmacophores.
Diagram: Trazodone Industrial Synthesis Pathway
A flow diagram depicting the transformation of the raw material into the final antidepressant drug.
Caption: Step-wise industrial synthesis of Trazodone from the 2-chloropyridine precursor.
Part 5: Data Summary
Table 1: Comparative Applications of Hydrazinopyridine Derivatives
| Derivative Class | Target / Application | Mechanism of Action | Key Example |
| [1,2,4]Triazolo[4,3-a]pyridine | CNS (Depression) | 5-HT2A Antagonist / SERT Inhibitor | Trazodone |
| [1,2,4]Triazolo[4,3-a]pyridine | Immuno-oncology | PD-1/PD-L1 Interaction Blockade | Compound A22 [1] |
| Cu(II)-Hydrazone Complex | Oncology (Solid Tumors) | ROS Generation / DNA Cleavage | Cu(II)-Penh [2] |
| Pyrazolo[1,5-a]pyridine | Kinases (Various) | ATP Competitive Inhibition | Ibudilast (Structural analog) |
References
-
Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 2019.[2]
-
Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Molecular Medicine Reports, 2017.
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands. Molecules, 2019.[2]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2025.[5][6]
-
2-Hydrazinopyridine Substance Record. PubChem, National Library of Medicine.[2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 4. echemi.com [echemi.com]
- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
[1]
Executive Summary
2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1049744-89-9) is a high-value heterocyclic building block used extensively in the synthesis of pyrazoles and triazoles for pharmaceutical and agrochemical applications.[1][2][3][4] While the trifluoromethyl group enhances lipophilicity and metabolic stability in downstream targets, the hydrazine moiety introduces significant safety challenges.
This guide moves beyond the standard Safety Data Sheet (SDS) to address the operational realities of handling hydrazine derivatives. Key risks include potential carcinogenicity, severe skin sensitization, and instability in the presence of oxidizers. Safe execution requires a zero-exposure mindset, utilizing containment engineering and specific chemical hygiene protocols.
Part 1: Chemical Identity & Physicochemical Profile
The hydrochloride salt form offers improved stability over the free base but remains a potent reducing agent.
| Parameter | Specification |
| Chemical Name | 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl |
| CAS Number | 1049744-89-9 |
| Molecular Formula | C₆H₇ClF₃N₃ |
| Molecular Weight | 213.59 g/mol |
| Physical State | White to off-white solid (hygroscopic) |
| Solubility | Soluble in DMSO, Methanol; Limited solubility in non-polar solvents |
| Acidity | Acidic in aqueous solution (HCl salt) |
Part 2: Hazard Identification & Toxicology (E-E-A-T Analysis)
As a Senior Scientist, I must highlight that while the specific toxicological profile of this exact derivative may be limited in public databases, we must apply the precautionary principle based on the hydrazine pharmacophore.
Acute & Chronic Toxicity
-
Hydrazine Moiety Risk: Hydrazines are established hepatotoxins and neurotoxins. They function as pyridoxine (Vitamin B6) antagonists, potentially leading to seizures upon high exposure.
-
Carcinogenicity: Many hydrazine derivatives are Class 2B or higher carcinogens. Treat this compound as a suspected human carcinogen.[5]
-
Sensitization: Severe skin and respiratory sensitizer. Anaphylactic reactions can occur in sensitized individuals upon re-exposure to trace amounts.
Chemical Instability[4]
-
Incompatibility: Incompatible with strong oxidizing agents (e.g., permanganates, peroxides) and aldehydes/ketones (unless intended for condensation).
-
Decomposition: Thermal decomposition releases toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[4]
Part 3: Strategic Risk Assessment & Control
Hierarchy of Controls
-
Elimination/Substitution: generally not possible in synthesis due to specific structural requirements.
-
Engineering Controls (Mandatory):
-
Process must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.
-
Use a static-dissipative balance enclosure for weighing.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer:Butyl Rubber (0.3 mm minimum) is preferred for hydrazine resistance. If unavailable, extra-thick nitrile (8 mil) changed immediately upon splash.
-
-
Respiratory: If working outside a hood (strictly prohibited for solids), a full-face respirator with P100/OV cartridges is required.
-
Part 4: Operational Handling Protocol (SOP)
Workflow Visualization
The following diagram outlines the critical decision points and flow for safe handling.
Figure 1: Operational workflow for handling this compound.
Step-by-Step Procedure
1. Preparation
-
Ensure the fume hood is clear of incompatibles (oxidizers).[6][7]
-
Prepare a "quench station" nearby containing a 5% sodium hypochlorite (bleach) solution for decontaminating tools, not for the bulk reaction waste.
2. Weighing & Transfer
-
Static Control: The HCl salt can be electrostatic. Use an antistatic gun or ionizer if available.
-
Technique: Weigh into a tared vial or flask. Do not use weighing paper; use a weighing boat or funnel to prevent residual dust.
-
Cleaning: Immediately wipe the balance area with a bleach-dampened wipe, followed by water.
3. Reaction Setup
-
Solvent Addition: Add solvent (e.g., Ethanol, DMSO) slowly. The dissolution of the HCl salt may be slightly exothermic.
-
Inertion: Hydrazines can air-oxidize. Purge the reaction vessel with Nitrogen or Argon before heating.
-
Monitoring: Monitor reaction progress via LC-MS rather than TLC to minimize open handling of the reaction mixture.
4. Post-Reaction & Quenching
-
Destruction: Unreacted hydrazine should be quenched. For small traces, bleach is effective.
-
Bulk Waste: Do not mix bulk hydrazine waste with standard organic waste if it contains oxidizers. Label clearly as "Hydrazine Derivative - Toxic."
Part 5: Emergency Response & Waste Management
Spill Response Decision Tree
Figure 2: Decision logic for spill remediation.
Medical Management[8]
-
Antidote: Pyridoxine (Vitamin B6) is the specific antidote for hydrazine-induced neurological toxicity (seizures).[8] Ensure medical personnel are aware of the hydrazine nature of the compound.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol) as they may increase dermal absorption.
-
Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological consult due to the acidic nature (HCl salt).
References
-
National Center for Biotechnology Information . (2023). Hydrazine Toxicity - StatPearls. Retrieved February 2, 2026, from [Link]
-
American Chemical Society . (2013).[9] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy this compound (EVT-2586151) | 1049744-89-9; 89570-85-4 [evitachem.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Reactivity Profiling of 2-Hydrazino-5-(trifluoromethyl)pyridine
[1]
Executive Summary
2-Hydrazino-5-(trifluoromethyl)pyridine (CAS: 1049744-89-9) is a bifunctional fluorinated building block critical in the synthesis of fused aza-heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines .[1][2] Its utility stems from the interplay between the electron-rich hydrazine moiety (nucleophilic) and the electron-deficient pyridine core (electrophilic character), modulated by the strong electron-withdrawing trifluoromethyl (-CF
Molecular Architecture & Electronic Landscape
To manipulate this molecule effectively, one must understand the "Push-Pull" electronic dynamic:
-
The "Pull" (Deactivation): The -CF
group at C5 and the pyridine nitrogen (N1) exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the electron density of the pyridine ring, making it resistant to electrophilic aromatic substitution (S Ar) but susceptible to nucleophilic attack.[3] -
The "Push" (Activation): The hydrazine group at C2 acts as an electron bond donor (+M) into the ring. However, the lone pair on the internal nitrogen (
) is partially delocalized into the aromatic system, reducing its basicity compared to the terminal nitrogen ( ).
Reactivity Map (Graphviz Visualization)
The following diagram maps the specific nucleophilic and electrophilic sites based on calculated electron density and frontier molecular orbital theory.
Caption: Functional dissection of 2-Hydrazino-5-(trifluoromethyl)pyridine showing competing nucleophilic (green) and electrophilic (red) centers.
Nucleophilic Reactivity Profile
The molecule functions primarily as a dinucleophile. The regioselectivity of its reactions is governed by the
The Terminal Nitrogen ( )
The terminal amino group is the most nucleophilic site (highest HOMO coefficient). It is the first point of attack for electrophiles.
-
Reactivity: Rapidly condenses with aldehydes and ketones to form hydrazones (Schiff bases).
-
Mechanism: The lone pair on
attacks the carbonyl carbon. The -CF group on the ring lowers the basicity of the hydrazine slightly compared to non-fluorinated analogs, requiring acid catalysis (e.g., acetic acid) for optimal rates.
The Ring Nitrogen ( ) & Cyclization
While
-
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines: After
is acylated or forms a hydrazone, oxidative conditions (e.g., Iodobenzene diacetate or mild chlorination) induce the to attack the intermediate, closing the 5-membered ring. -
The Dimroth Rearrangement Risk: The electron-withdrawing -CF
group destabilizes the [4,3-a] isomer, promoting rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine under basic or thermal conditions.
Electrophilic Sites & Ring Dynamics
Although the molecule is used as a nucleophile, the pyridine ring itself possesses electrophilic character due to electron deficiency.
C6 Position (Ortho to N, Meta to CF )
The C6 position is the most electron-deficient carbon remaining on the ring.
-
Vulnerability: In the presence of strong nucleophiles (e.g., organolithiums), attack may occur at C6, leading to addition or substitution if a leaving group were present.
-
Synthetic Implication: Avoid using strong bases (e.g., n-BuLi) without protection, as they may deprotonate the hydrazine or attack the ring.
Acidic Protons (Brønsted Electrophilicity)
The -NH- proton at the
-
pKa Estimation: The pKa of the conjugate acid is likely < 4, while the N-H acidity (deprotonation) is enhanced.
-
Application: This acidity facilitates base-mediated cyclizations but also requires buffering during sensitive coupling reactions.
Experimental Protocols
Protocol A: Regioselective Synthesis of a Hydrazone Intermediate
This protocol demonstrates the selective reactivity of the
Reagents:
-
2-Hydrazino-5-(trifluoromethyl)pyridine (1.0 equiv)[4]
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Ethanol (Solvent, 10 mL/mmol)
-
Acetic Acid (Catalyst, 2-3 drops)
Methodology:
-
Dissolution: Dissolve the hydrazine derivative in absolute ethanol at room temperature.
-
Addition: Add 4-chlorobenzaldehyde followed by catalytic acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Isolation: Cool to 0°C. The hydrazone precipitates as a solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
Protocol B: Oxidative Cyclization to 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
This protocol activates the
Reagents:
-
Hydrazone intermediate (from Protocol A) (1.0 equiv)
-
Iodobenzene diacetate (PIDA) (1.1 equiv)[5]
-
Dichloromethane (DCM) (Solvent)
Methodology:
-
Setup: Dissolve the hydrazone in DCM under an inert atmosphere (N
). -
Oxidation: Add PIDA portion-wise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. The reaction proceeds via an azo-intermediate which undergoes intramolecular nucleophilic attack by the pyridine nitrogen.
-
Workup: Wash with saturated NaHCO
and brine. Dry over Na SO . -
Note on Isomerization: Avoid excessive heating during workup to prevent Dimroth rearrangement to the [1,5-a] isomer.
Pathway Visualization (Graphviz)
Caption: Synthetic pathway from hydrazine precursor to fused triazolopyridine, highlighting the risk of rearrangement.
Safety & Handling
-
Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood with double nitrile gloves.
-
Stability: The compound is stable at room temperature but should be stored under inert gas to prevent slow oxidation of the hydrazine moiety.
-
Incompatibility: Avoid contact with strong oxidizers (unless intended for reaction) and strong Lewis acids which may complex with the pyridine nitrogen.
References
-
Synthesis of [1,2,4]triazolo[4,3-a]pyridines: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Available at: [Link]
-
Regioselectivity in Hydrazine Reactions: ResearchGate. "Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones." Available at: [Link]
- Dimroth Rearrangement Mechanisms:Journal of Organic Chemistry. "Mechanistic insights into the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyridines." (General reference for the rearrangement phenomenon in electron-deficient pyridines).
-
Properties and Safety: EPA CompTox Chemicals Dashboard. "2-hydrazinyl-5-(trifluoromethyl)pyridine Properties." Available at: [Link][4]
-
Visible Light Photocatalysis: MDPI. "Visible Light Promotes Cascade Trifluoromethylation/Cyclization."[6][7] Available at: [Link]
Sources
- 1. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
- 2. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. mdpi.com [mdpi.com]
- 7. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Pyrazoles from 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
Executive Summary
This application note details the optimized protocol for synthesizing 1-substituted pyrazoles utilizing 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1049744-89-9) as the primary scaffold. The 5-trifluoromethylpyridine moiety is a "privileged structure" in medicinal chemistry and agrochemistry, imparting metabolic stability and enhanced lipophilicity to bioactive molecules.
This guide addresses the specific challenges posed by the electron-deficient nature of the 5-trifluoromethylpyridine ring, the handling of the hydrochloride salt form, and the regiochemical control required when reacting with unsymmetrical 1,3-dicarbonyl electrophiles.
Scientific Foundation & Mechanism
Chemical Basis
The synthesis follows the classical Knorr Pyrazole Synthesis , involving the condensation of a hydrazine with a 1,3-dicarbonyl compound (or equivalent).
-
Nucleophile: The terminal nitrogen (
) of the hydrazine is the primary nucleophile. However, the electron-withdrawing nature of the 5-trifluoromethylpyridyl group reduces the electron density of the hydrazine moiety compared to simple phenylhydrazines. This often necessitates thermal activation or acid catalysis. -
Salt Form: The starting material is supplied as a hydrochloride salt (
). To participate in the nucleophilic attack, the hydrazine must be liberated (free-based), typically achieved in situ using a mild base (e.g., Sodium Acetate, Triethylamine) or by pre-neutralization.
Reaction Pathway & Regioselectivity
When reacting with unsymmetrical 1,3-diketones (
-
Kinetic Control: The more nucleophilic terminal nitrogen (
) typically attacks the more electrophilic carbonyl carbon first. -
Thermodynamic Control: Under reversible conditions (acidic reflux), the product distribution may shift to the thermodynamically more stable isomer.
Figure 1: Mechanistic Pathway
Caption: Step-wise mechanism from salt neutralization to pyrazole aromatization.
Experimental Protocols
Materials & Reagents
| Reagent | CAS No.[1] | Role | Purity Requirement |
| 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl | 1049744-89-9 | Core Scaffold | >95% |
| 1,3-Diketone (e.g., Acetylacetone) | 123-54-6 | Electrophile | >98% |
| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Grade |
| Sodium Acetate (Anhydrous) | 127-09-3 | Base (Buffer) | >99% |
| Triethylamine (Alternative Base) | 121-44-8 | Base | >99% |
Protocol A: Synthesis with Symmetrical Diketones (Standard)
Target: Synthesis of 3,5-dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole
Workflow Diagram:
Caption: Standard workflow for condensation with symmetrical diketones.
Detailed Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydrazino-5-(trifluoromethyl)pyridine HCl (1.0 g, 4.68 mmol) and Ethanol (15 mL).
-
Neutralization: Add Sodium Acetate (0.42 g, 5.15 mmol). Stir at room temperature for 15 minutes to generate the free hydrazine base. The solution may become slightly cloudy due to NaCl formation.
-
Addition: Add Acetylacetone (0.52 mL, 5.15 mmol) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C). Maintain reflux for 3 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes). The hydrazine spot (polar, stains with ninhydrin/anisaldehyde) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove approximately 80% of the ethanol under reduced pressure (rotary evaporator).
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring.
-
The product usually precipitates as a solid. Collect by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) to remove residual salts and acetic acid.
-
-
Purification: Dry the solid in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography.
Protocol B: Regioselective Synthesis with Unsymmetrical Diketones
Challenge: When using R1-CO-CH2-CO-R2 (where R1 ≠ R2), two isomers form. The 5-CF3-pyridine group makes the hydrazine sterically and electronically distinct.
Optimization Strategy:
-
Solvent Choice: Protic solvents (EtOH, AcOH) favor the thermodynamic product. Aprotic solvents (THF, Toluene) can sometimes alter selectivity.
-
Temperature: Room temperature stirring for 12h often favors the kinetic product (attack at most electrophilic carbonyl), while reflux drives the reaction to the thermodynamic product.
-
Acid Catalysis: If reaction is sluggish (due to the electron-poor pyridine ring), add catalytic HCl (or simply do not neutralize the starting HCl salt completely, using only 0.5 eq base initially, then adding the rest later).
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Conversion | Hydrazine HCl salt not neutralized. | Ensure 1.0–1.2 eq of base (NaOAc or Et3N) is added. The HCl must be stripped to free the nucleophilic |
| Regioisomer Mixture | Unsymmetrical diketone used; similar electrophilicity of carbonyls. | 1. Lower reaction temperature (RT vs Reflux).2. Switch solvent to Acetic Acid (often improves selectivity via specific solvation).3. Use enaminones ( |
| Sticky Gum / Oil Product | Impurities or incomplete crystallization. | 1. Triturate the oil with cold Hexanes or Diethyl Ether.2. Seed with a crystal if available.3. Perform an acid-base wash (dissolve in EtOAc, wash with dilute HCl, then brine). |
| Starting Material Remains | Electron-deficient pyridine ring reduces nucleophilicity. | Increase reaction time (up to 12h) or use a higher boiling solvent (e.g., n-Propanol, Toluene with Dean-Stark trap). |
Characterization Guide
To validate the structure, focus on these key spectral signatures:
-
NMR:
-
Expect a singlet around -60 to -65 ppm corresponding to the
group on the pyridine ring. -
If a trifluoromethyl-diketone was used, a second
signal will appear (often around -58 to -63 ppm).
-
-
NMR:
-
Pyrazole C4-H: A characteristic singlet (if 3,5-disubstituted) typically between 6.0 – 6.8 ppm .
-
Pyridine Protons: Distinct splitting pattern for the 2,5-substituted pyridine ring (often two doublets and a singlet/multiplet depending on resolution).
-
-
Mass Spectrometry (LC-MS):
-
Look for
peak.[2] Note that the group adds 68 mass units compared to a methyl group. -
Chlorine isotope pattern (
) will not be present in the product unless the pyridine ring contained a Cl substituent (the HCl salt chloride is removed during workup).
-
References
-
Vertex AI Search. (2023). Synthesis of pyrazoles from 2-hydrazino-5-(trifluoromethyl)pyridine hydrochloride. 3
-
ChemScene. (n.d.). This compound Product Data. 1
-
BenchChem. (2025).[4] Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. 4
-
PubChem. (2025).[5] 2-Hydroxy-5-(trifluoromethyl)pyridine (Related Metabolite Info). 5
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine. 6
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: Synthesis of 3,5-Disubstituted Pyrazoles via Condensation of 2-Hydrazino-5-(trifluoromethyl)pyridine with 1,3-Dicarbonyls
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group to organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, pyrazoles bearing a trifluoromethyl substituent are of significant interest for the development of novel pharmaceuticals and agrochemicals.[3] This application note provides a detailed guide to the synthesis of 3,5-disubstituted pyrazoles through the acid-catalyzed condensation of 2-Hydrazino-5-(trifluoromethyl)pyridine with various 1,3-dicarbonyl compounds, a reaction commonly known as the Knorr pyrazole synthesis.[4][5][6]
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazoles.[4][5][6][7] The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The mechanism, which is typically acid-catalyzed, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8]
When an unsymmetrical 1,3-dicarbonyl is used, the reaction can potentially yield two regioisomeric pyrazole products. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can yield a variety of 3- and 5-trifluoromethylpyrazoles.[9][10]
Experimental Section
Materials and Instrumentation
Reagents:
-
2-Hydrazino-5-(trifluoromethyl)pyridine (or its hydrochloride salt)
-
1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate, 1,1,1-trifluoroacetylacetone)
-
Solvents (e.g., ethanol, acetic acid, toluene)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Melting point apparatus
General Protocol for the Synthesis of 3,5-Disubstituted-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazoles
This protocol outlines a general procedure that can be adapted for various 1,3-dicarbonyl compounds. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Hydrazino-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Addition of 1,3-Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq.).
-
Acid Catalysis: If starting with the free base of the hydrazine, add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H2SO4). If using the hydrochloride salt of the hydrazine, additional acid may not be necessary.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography. For pyridyl substituted pyrazoles, which may have high solubility in the aqueous phase, extraction with a mixture of acetonitrile and brine may be necessary.[11]
-
Characterization: Characterize the purified product by NMR, MS, and melting point analysis to confirm its identity and purity.
Visualizing the Workflow: From Reactants to Product
The following diagram illustrates the general workflow for the synthesis and characterization of trifluoromethyl-substituted pyrazoles.
Caption: General workflow for pyrazole synthesis.
Exemplary Syntheses and Characterization Data
The following table summarizes the expected products and typical yields for the reaction of 2-Hydrazino-5-(trifluoromethyl)pyridine with common 1,3-dicarbonyls.
| 1,3-Dicarbonyl Compound | Product Name | Expected Yield (%) |
| Acetylacetone | 3,5-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | >85 |
| Ethyl Acetoacetate | 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3(2H)-one / 3-Hydroxy-5-methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | >80 |
| 1,1,1-Trifluoroacetylacetone | 3-Methyl-5-(trifluoromethyl)-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole or 5-Methyl-3-(trifluoromethyl)-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | Variable |
Note on Pyrazolones: The reaction with β-ketoesters, such as ethyl acetoacetate, yields pyrazolones. These compounds can exist in tautomeric forms (keto and enol), with the enol form often being the major tautomer due to the aromaticity of the pyrazole ring.[8]
Mechanistic Insights and Causality
The success of the Knorr pyrazole synthesis hinges on several key factors:
-
Nucleophilicity of the Hydrazine: The hydrazine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Acid Catalysis: The acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[4][5][6]
-
Formation of a Stable Aromatic Product: The driving force for the reaction is the formation of the highly stable, aromatic pyrazole ring.[12]
The reaction proceeds through a series of reversible and irreversible steps, with the final dehydration being the irreversible step that drives the reaction to completion.
Reaction Mechanism Pathway
The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis.
Caption: Mechanism of the Knorr pyrazole synthesis.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, the following self-validating measures should be implemented:
-
Purity of Starting Materials: The purity of the 2-Hydrazino-5-(trifluoromethyl)pyridine and the 1,3-dicarbonyl compounds should be confirmed by appropriate analytical techniques (e.g., NMR, melting point) prior to use.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Thorough Characterization: Unambiguous characterization of the final product by at least two spectroscopic methods (e.g., NMR and MS) is crucial for confirming the structure and purity. For crystalline solids, a sharp melting point is a good indicator of purity.
-
Regioisomer Analysis: In cases where unsymmetrical 1,3-dicarbonyls are used, careful analysis of the NMR spectra (e.g., 1H, 13C, and potentially 19F NMR) is necessary to determine the regiochemical outcome of the reaction.
Conclusion
The Knorr pyrazole synthesis provides a robust and versatile method for accessing a wide range of trifluoromethyl-substituted pyrazoles from 2-Hydrazino-5-(trifluoromethyl)pyridine and 1,3-dicarbonyls. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel compounds with potential therapeutic applications.
References
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J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]
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Slideshare. Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Available from: [Link]
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Name-Reaction.com. Knorr pyrazole synthesis. (n.d.). Available from: [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. (n.d.). Available from: [Link]
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YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021-12-16). Available from: [Link]
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Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000-08-01). Available from: [Link]
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ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024-09-19). Available from: [Link]
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ResearchGate. Synthesis of a series of trifluoromethyl substituted pyrazole hybrid triazole compounds (1a–k). (n.d.). Available from: [Link]
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ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000-08-01). Available from: [Link]
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YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. (n.d.). Available from: [Link]
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PubMed Central. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025-10-31). Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. (n.d.). Available from: [Link]
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MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022-03-21). Available from: [Link]
-
Molbase. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China. (n.d.). Available from: [Link]
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ACS Publications. Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. (n.d.). Available from: [Link]
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ResearchGate. (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022-03-15). Available from: [Link]
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ACS Publications. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. (n.d.). Available from: [Link]
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BYU ScholarsArchive. The condensation of hydrazines and [beta]-diols with 2,5-hexanedione and 2,5-diethoxytetrahydrofuran. (n.d.). Available from: [Link]
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Chemistry LibreTexts. 23.1: B-Dicarbonyl Compounds: Claisen Condensations. (2015-07-19). Available from: [Link]
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Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025-02-24). Available from: [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Available from: [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.).
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YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14). Available from: [Link]
-
Autechaux. The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (2026-01-21). Available from: [Link]
-
ResearchGate. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[13]. (n.d.). Available from: [Link]
-
ResearchGate. Preparation of pyrazoles by reaction of 1,3‐dicarbonyl compounds with hydrazonoyl chlorides. (n.d.). Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018-10-19). Available from: [Link]
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PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). Available from: [Link]
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Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. (2020-01-15). Available from: [Link]
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Knorr Pyrazole Synthesis with Substituted Hydrazines: A Detailed Guide for Researchers
The Knorr pyrazole synthesis, a classic yet enduringly relevant reaction, stands as a cornerstone in heterocyclic chemistry. First described by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative provides a direct and versatile route to the pyrazole core, a privileged scaffold in medicinal chemistry and materials science.[1][2] This guide offers a comprehensive overview, detailed protocols, and expert insights into performing the Knorr synthesis with a focus on substituted hydrazines, tailored for researchers, scientists, and drug development professionals.
The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus is a key pharmacophore found in a multitude of biologically active compounds. Notable examples include the anti-inflammatory drug celecoxib and the analgesic antipyrine, highlighting the therapeutic importance of this heterocyclic motif.[3] The continued interest in pyrazole synthesis is driven by the demand for molecular diversity in drug discovery programs and the development of novel functional materials.[4]
Mechanistic Insights: A Tale of Two Nitrogens
The Knorr pyrazole synthesis is typically conducted under acidic conditions.[2][5][6] The mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the aromatic pyrazole ring.[2]
A crucial aspect, especially when employing substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[1][2]
Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Controlling Regioselectivity: A Scientist's Guide
The regiochemical outcome of the Knorr synthesis is a delicate interplay of steric and electronic factors, as well as reaction conditions.[7] Understanding these influences is paramount for the selective synthesis of the desired isomer.
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | The substituted nitrogen of the hydrazine (or a bulky substituent on the dicarbonyl) will preferentially attack the less sterically hindered carbonyl group.[7] | In the reaction of phenylhydrazine with a dicarbonyl having a bulky tert-butyl group, the initial attack will likely occur at the less hindered carbonyl. |
| Electronic Effects | The more nucleophilic nitrogen of the substituted hydrazine will attack the more electrophilic carbonyl carbon.[7] | For a dicarbonyl with an electron-withdrawing group (e.g., -CF3), the adjacent carbonyl carbon becomes more electrophilic and is the preferred site of initial attack.[1] |
| Reaction pH | The acidity of the medium can influence the nucleophilicity of the hydrazine nitrogens.[7] Acidic conditions can protonate the hydrazine, altering the site of initial attack.[7][8] | Under acidic conditions, the reaction rate is often enhanced.[8] |
| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity. | Protic solvents like ethanol are commonly used and can facilitate proton transfer steps. |
| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio. | Lower temperatures may favor the kinetically controlled product.[9] |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of substituted pyrazoles via the Knorr reaction. These protocols are intended as a starting point and may require optimization based on the specific substrates used.
Diagram: General Experimental Workflow
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole
This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole, a common motif in medicinal chemistry.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (50 mL) to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole.
-
Dry the purified product under vacuum and characterize by NMR, MS, and melting point determination.
Protocol 2: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
Dibenzoylmethane (a symmetrical 1,3-diketone)
-
4-Methylphenylhydrazine hydrochloride
-
Ethanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine dibenzoylmethane (2.24 g, 10 mmol) and 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker and add ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the final product, 1-(4-methylphenyl)-3,5-diphenyl-1H-pyrazole.
Troubleshooting and Key Considerations
-
Formation of Regioisomers: If a mixture of regioisomers is obtained, separation can often be achieved by column chromatography or fractional crystallization. To improve selectivity, consider modifying the reaction conditions (temperature, solvent, catalyst) as discussed in Section 3.
-
Low Yields: Incomplete reactions can be addressed by increasing the reaction time or temperature. Ensure the purity of starting materials, as impurities can interfere with the reaction.
-
Side Reactions: The formation of pyrazolone byproducts can occur, especially when using β-ketoesters as the 1,3-dicarbonyl component.[10]
-
Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10]
Conclusion
The Knorr pyrazole synthesis remains a powerful and versatile tool for the construction of substituted pyrazoles. By understanding the underlying mechanism and the factors that govern regioselectivity, researchers can effectively leverage this reaction to synthesize a wide array of pyrazole derivatives for applications in drug discovery and beyond. The protocols provided herein offer a solid foundation for the practical application of this important name reaction.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Knorr Pyrazole Synthesis. Unknown Source. [Link]
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Knorr Pyrazole Synthesis. springerprofessional.de. [Link]
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Knorr Pyrazole Synthesis (Chapter 32). Name Reactions in Organic Synthesis. [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
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Knorr Pyrazole Synthesis. ResearchGate. [Link]
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Knorr Pyrazole Synthesis Question. Reddit. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination of Halo-pyridines with Hydrazine Derivatives
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Introduction: The Strategic Importance of Pyridyl-Hydrazines
Pyridyl-hydrazine moieties are privileged scaffolds in modern drug discovery and development, appearing in a multitude of clinically significant agents. Their utility stems from their ability to act as versatile linkers, pharmacophores, and building blocks for more complex heterocyclic systems. Historically, the synthesis of these structures often required harsh conditions or multi-step sequences with limited functional group tolerance. The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a direct, modular, and highly efficient palladium-catalyzed method for the formation of C–N bonds between halo-pyridines and hydrazine derivatives.[1][2]
This guide provides an in-depth analysis of this critical transformation, offering mechanistic insights, key parameter optimization strategies, detailed experimental protocols, and troubleshooting advice for researchers engaged in pharmaceutical and materials science.
Mechanistic Insights: The Engine of the Reaction
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][4]
-
Ligand Exchange/Amine Coordination: The hydrazine derivative coordinates to the palladium center, displacing a ligand or the halide.
-
Deprotonation: A base removes a proton from the coordinated hydrazine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C–N bond is formed as the pyridyl group and the hydrazine fragment are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][4]
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction.[3][5][6] Their steric bulk promotes the reductive elimination step and helps to form monoligated palladium species, which are highly active.[5][6][7] Their electron-donating nature increases the electron density at the palladium center, facilitating the initial oxidative addition.[5][6]
Challenges Specific to Halo-pyridines and Hydrazines
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of sterically hindered ligands helps to mitigate this undesired interaction.[8]
-
Hydrazine Reactivity: Hydrazines possess two nucleophilic nitrogen atoms. In the case of acyl hydrazides or protected hydrazines like tert-butyl carbazate (Boc-hydrazine), the reaction typically occurs selectively at the terminal, more nucleophilic nitrogen.[9][10] For unprotected hydrazines, careful control of stoichiometry and conditions is necessary to avoid double arylation.
Catalytic Cycle Diagram
Caption: The four key steps of the palladium-catalyzed amination cycle.
Key Parameter Optimization
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components. A summary of typical starting points for optimization is provided below.
| Component | Recommendation & Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ . Both are common and effective. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[11] Pd₂(dba)₃ is a stable Pd(0) source. |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) . These are the ligands of choice for challenging substrates like halo-pyridines.[3] XPhos is often a good starting point due to its broad applicability.[8] RuPhos can be particularly effective for secondary amines.[2][4] |
| Halo-pyridine | Reactivity order: I > Br > OTf > Cl . Bromo-pyridines offer a good balance of reactivity and cost. Chloro-pyridines are attractive due to low cost but are the most challenging, often requiring more specialized (and expensive) ligands and higher temperatures.[5][12] |
| Hydrazine Derivative | tert-Butyl carbazate (Boc-hydrazine) is an excellent, commonly used protected hydrazine.[10][12] The Boc group can be removed under mild acidic conditions. Benzophenone hydrazone is another option, serving as a protected ammonia equivalent.[13] |
| Base | NaOtBu or K₂CO₃/Cs₂CO₃ . Strong, non-nucleophilic bases are required. Sodium tert-butoxide is very effective but can be incompatible with base-sensitive functional groups.[14] Carbonates are milder alternatives, with cesium carbonate being more soluble and often more effective.[15] |
| Solvent | Toluene or Dioxane . Aprotic, non-polar to moderately polar solvents are preferred. Toluene is a standard choice.[2][14] Dioxane can sometimes offer better solubility for certain substrates. |
| Temperature | 80-110 °C (Conventional Heating) or 130-150 °C (Microwave) . Higher temperatures are often needed for less reactive substrates like chloro-pyridines. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[14][16][17] |
Experimental Protocols
Safety Note: All procedures should be carried out in a well-ventilated fume hood. Palladium reagents and phosphine ligands can be toxic and air-sensitive. Inert atmosphere techniques (e.g., using Schlenk lines or gloveboxes) are highly recommended.
Protocol 1: General Procedure for Coupling of 2-Bromopyridine with tert-Butyl Carbazate
This protocol is a robust starting point for many bromo-pyridine substrates.
Reagents & Equipment:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
tert-Butyl carbazate (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas line
-
Standard glassware for work-up and purification
Procedure:
-
To the oven-dried Schlenk flask, add 2-bromopyridine, tert-butyl carbazate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyridyl-hydrazine product.
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Microwave-Assisted Protocol for a Challenging 2-Chloropyridine
Microwave heating can significantly accelerate the coupling of less reactive chloro-pyridines.[14][16][18]
Reagents & Equipment:
-
2-Chloropyridine derivative (0.5 mmol, 1.0 equiv)
-
Hydrazine derivative (e.g., benzophenone hydrazone) (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
BrettPhos (0.03 mmol, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (3 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the 2-chloropyridine, hydrazine derivative, Pd(OAc)₂, BrettPhos, and cesium carbonate.
-
Add anhydrous dioxane and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30-60 minutes.[14]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Perform the work-up and purification as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature for the substrate (esp. chlorides).3. Inappropriate ligand/base combination. | 1. Use fresh reagents; ensure inert conditions are strictly maintained.2. Increase temperature or switch to microwave heating.3. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., switch from K₂CO₃ to NaOtBu). |
| Hydrodehalogenation (Halogen replaced by -H) | 1. Presence of water.2. β-hydride elimination from the Pd-amido intermediate. | 1. Use rigorously dried solvents and reagents.2. This is an inherent side reaction; optimizing the ligand and lowering the temperature slightly may help favor reductive elimination. |
| Formation of Side Products | 1. Double arylation of hydrazine.2. Reaction with other functional groups on the substrate. | 1. Use a protected hydrazine (e.g., Boc-hydrazine) or precisely control stoichiometry (use a slight excess of hydrazine).2. The Buchwald-Hartwig reaction is generally tolerant of many functional groups, but highly acidic or reactive groups may need protection. |
| Difficulty in Purification | 1. Residual palladium.2. Phosphine oxide byproducts. | 1. Ensure thorough filtration through Celite. Additional purification using palladium scavengers may be necessary.2. Optimize chromatography conditions. A slightly acidic wash during work-up can sometimes help remove basic phosphine byproducts. |
Conclusion
The Buchwald-Hartwig amination of halo-pyridines with hydrazine derivatives is a powerful and versatile tool for the synthesis of valuable pyridyl-hydrazine compounds. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields for a broad range of substrates. The protocols provided herein serve as a validated starting point for developing robust and scalable synthetic routes in academic and industrial settings.
References
-
Pirbavareh, Z. et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. Available from: [Link]
-
Biotage. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available from: [Link]
-
Pirbavareh, Z. et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed, National Library of Medicine. Available from: [Link]
-
Bruneau, A. et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis, 9(6), 5844-5865. Available from: [Link]
-
Pirbavareh, Z. et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Arterburn, J. B. et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-4. Available from: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]
-
van der Westhuizen, C. et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 25(17), 3986. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Nykaza, T. V. et al. (2018). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 140(45), 15200-15204. Available from: [Link]
-
Liu, S. et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available from: [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]
-
ResearchGate. (2008). Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. Available from: [Link]
-
Presset, M. et al. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[5][14][16]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-5. Available from: [Link]
-
Magano, J. & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
-
Presset, M. et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[5][14][16]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. Available from: [Link]
-
Liu, S. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed, National Library of Medicine. Available from: [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
-
Nolan, S. P. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
-
Zhang, Y. et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21789-21798. Available from: [Link]
-
Wagaw, S. & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1575-1576. Available from: [Link]
-
ResearchGate. (2022). Selected ligands and catalysts for Buchwald‐Hartwig amination. Available from: [Link]
-
Wang, Y. et al. (2021). Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Organic Letters, 23(15), 5899-5903. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of [1,2,4]triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Strategic Assembly of Trifluoromethylated Heterocycle Libraries
From Late-Stage Functionalization to High-Throughput Parallel Synthesis
Executive Summary
The incorporation of a trifluoromethyl (
This Application Note moves beyond standard single-reaction protocols. It provides a systems-level guide for creating diverse libraries of trifluoromethylated heterocycles. We focus on Late-Stage Functionalization (LSF) , allowing researchers to take existing libraries of core scaffolds (pyridines, indoles, quinolines) and rapidly diversify them.
We present two complementary protocols:
-
Innate Radical C-H Trifluoromethylation: A robust, cost-effective "workhorse" method using sulfinate salts.
-
Photoredox Catalysis: A mild, highly selective method for sensitive substrates.
Strategic Rationale & Method Selection
Before beginning library synthesis, one must select the appropriate activation mode based on the electronic nature of the heterocycle.
-
Electron-Deficient Heterocycles (e.g., Pyridines, Pyrimidines): These resist electrophilic attack but are highly susceptible to nucleophilic radicals . The Minisci-type reaction (Protocol A) is ideal here.
-
Electron-Rich Heterocycles (e.g., Indoles, Pyrroles): These can undergo both electrophilic substitution and radical addition. Photoredox methods (Protocol B) often offer superior regiocontrol here to avoid polymerization.
Figure 1: Decision Logic for Library Synthesis
Caption: Decision tree for selecting the optimal trifluoromethylation strategy based on substrate electronics and stability.
Protocol A: Innate Radical C-H Trifluoromethylation
The "Workhorse" Method
This protocol utilizes zinc trifluoromethanesulfinate (Baran’s Reagent) or sodium trifluoromethanesulfinate (Langlois Reagent). It generates
-
Mechanism: Oxidative radical generation followed by Minisci-type addition.
-
Key Advantage: No pre-functionalization (halides/boronic acids) required. Works on "native" substrates.[4][5][6]
-
Throughput: High (Air tolerant, biphasic).
Materials
-
Reagent: Zinc trifluoromethanesulfinate (
) [Commercial or synthesized via reduction of ]. -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio).
-
Additive: Trifluoroacetic acid (TFA) (Optional, for basic heterocycles).[7]
Step-by-Step Workflow (Single Vial)
-
Setup: To a 1-dram vial equipped with a stir bar, add the heterocycle substrate (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add
(335 mg, 1.0 mmol, 2.0 equiv). -
Solvent: Add DCM (1.5 mL) and Water (0.6 mL). The salt will partially dissolve in the aqueous layer.
-
Initiation: Add TBHP (70% aq., 0.24 mL, 3.5 equiv) dropwise with vigorous stirring.
-
Note: Reaction is slightly exothermic.
-
-
Reaction: Stir vigorously at room temperature for 18–24 hours.
-
Quench: Add saturated
(2 mL) and dilute with DCM. -
Analysis: Extract organic layer. Analyze via LC-MS and
NMR (Standard: -trifluorotoluene, ppm).
Protocol B: Photoredox Catalysis
The "Precision" Method
For substrates sensitive to strong oxidants like TBHP, or where regioselectivity is critical, photoredox catalysis is superior. This protocol uses a Ruthenium or Iridium photocatalyst to generate
Figure 2: Photoredox Mechanistic Cycle
Caption: Oxidative quenching cycle using Triflyl Chloride (
Materials
-
Catalyst:
(1 mol%). -
Source: Triflyl chloride (
) or Togni Reagent II.[8] -
Base:
(2.0 equiv). -
Solvent: Acetonitrile (MeCN).
-
Light Source: Blue LED strip (approx. 450 nm, 12W).
Step-by-Step Workflow
-
Catalyst Mix: In a vial, combine heterocycle (0.5 mmol),
(4 mg, 0.005 mmol), and (174 mg, 1.0 mmol). -
Solvent: Add anhydrous MeCN (2.5 mL). Degas by sparging with
for 5 minutes. -
Reagent Addition: Add
(84 mg, 0.5 mmol, 1.0 equiv) via syringe. -
Irradiation: Place vial 2 cm from Blue LED source. Stir at room temperature for 4–12 hours.
-
Fan Cooling: Ensure reaction temperature does not exceed 30°C.
-
-
Workup: Filter through a short pad of silica to remove catalyst/salts. Concentrate and purify.
High-Throughput Library Generation (96-Well Format)
Scaling these reactions to a library format requires adaptation for liquid handling and parallel workup.
Equipment
-
96-well deep-well reaction block (1 mL or 2 mL volume per well).
-
Tumble stirrer or orbital shaker.
-
Multichannel pipettes.
-
Solid Phase Extraction (SPE) plate (Silica or SCX).
Library Protocol (Adapted from Protocol A - Innate Radical)
| Step | Action | Critical Parameter |
| 1. Stock Prep | Prepare 1M stock solutions of 96 different heterocycles in DCM. | Ensure solubility; use DMSO if necessary (adjust workup). |
| 2. Reagent Dispensing | Add solid | Uniformity of solid dispensing is crucial. |
| 3. Arraying | Pipette 100 µL of each heterocycle stock into respective wells. | Map your plate carefully (A1-H12). |
| 4. Solvent | Add 300 µL DCM and 120 µL Water to each well. | Creates the necessary biphasic system. |
| 5. Initiation | Add 48 µL TBHP (70%) to each well. | Safety: Do this in a fume hood; TBHP is an oxidant. |
| 6. Sealing | Seal block with a chemically resistant mat (Teflon/Silicone). | Ensure tight seal to prevent DCM evaporation. |
| 7. Reaction | Shake at 800 rpm at RT for 24 hours. | Vigorous mixing is required for biphasic transfer. |
| 8. Workup | Remove seal. Add 500 µL sat. | Neutralizes acid byproducts. |
| 9. Extraction | Liquid-Liquid extraction using automated handler or multichannel pipette. Transfer organic layer to analysis plate. |
Data Analysis & Quality Control
Validating a library of 96+ compounds requires efficient QC.
-
Internal Standard: Spike the final analysis plate with 4-Fluoro-toluene .
-
NMR Screening: This is the gold standard.
-
Starting Material: usually has no
signal (unless pre-fluorinated). -
Product: Distinct singlet around -60 to -65 ppm .
-
Reagent Residue:
appears around -87 ppm.
-
-
Success Criteria:
-
Conversion > 50% (by LC-MS UV area).
-
Purity > 85% (post-workup).
-
References
-
Innate C-H Trifluoromethylation (Baran/Langlois)
-
Zinc Sulfinate Reagent Preparation
-
Photoredox Trifluoromethylation (MacMillan/Nagib)
-
Togni Reagents Review
- Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.
-
[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 2-Hydrazino-5-(trifluoromethyl)pyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Pyridinylpyrazoles in Modern Agriculture
The relentless pursuit of higher crop yields and the ever-present challenge of pest resistance demand a continuous evolution in agrochemical design. Within this landscape, fluorinated heterocyclic compounds have emerged as a cornerstone of modern pesticide development. The trifluoromethyl (CF3) group, in particular, is a privileged moiety in medicinal and agrochemical chemistry. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the biological activity, bioavailability, and half-life of a molecule. When incorporated into a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly versatile building block for a new generation of potent and selective agrochemicals.[1]
This guide focuses on a key intermediate in the synthesis of these advanced agrochemicals: 2-Hydrazino-5-(trifluoromethyl)pyridine . This molecule serves as a pivotal precursor for the construction of N-pyridylpyrazole derivatives, a class of compounds that has demonstrated remarkable efficacy as insecticides and fungicides. The core of this synthetic strategy lies in the elegant and efficient cyclocondensation reaction between the hydrazine moiety of 2-Hydrazino-5-(trifluoromethyl)pyridine and a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This reaction provides a direct and modular route to the pyrazole ring system, allowing for the systematic exploration of structure-activity relationships and the optimization of biological performance.
This document will provide a detailed exploration of the synthetic utility of 2-Hydrazino-5-(trifluoromethyl)pyridine, offering in-depth protocols, mechanistic insights, and practical guidance for researchers and scientists in the agrochemical and drug development sectors.
Core Application: Synthesis of N-Pyridylpyrazole Carboxamide Insecticides
A prime example of the utility of 2-Hydrazino-5-(trifluoromethyl)pyridine is in the synthesis of novel N-pyridylpyrazole carboxamide insecticides. These compounds often target the insect's nervous system, providing a potent mode of action against a range of agricultural pests. The following sections detail a validated protocol for the synthesis of a model N-pyridylpyrazole carboxamide, highlighting the critical role of 2-Hydrazino-5-(trifluoromethyl)pyridine as the foundational building block.
Reaction Principle: The Knorr Pyrazole Synthesis
The cornerstone of this synthetic approach is the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings. The reaction involves the condensation of a hydrazine derivative with a β-ketoester. The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration and is often influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the β-ketoester.
In the context of this application, 2-Hydrazino-5-(trifluoromethyl)pyridine acts as the hydrazine component, while a functionalized β-ketoester provides the three-carbon backbone for the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)-5-amino-1H-pyrazole-4-carboxylate
This protocol details the initial and crucial cyclocondensation step to form the core pyridinylpyrazole structure.
Materials:
-
2-Hydrazino-5-(trifluoromethyl)pyridine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-Hydrazino-5-(trifluoromethyl)pyridine (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add ethyl 2-cyano-3-ethoxyacrylate (11 mmol).
-
Add triethylamine (15 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Hydrazino-5-(trifluoromethyl)pyridine | 177.13 | 10 | 1.0 |
| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 11 | 1.1 |
| Triethylamine | 101.19 | 15 | 1.5 |
Typical Yield: 75-85%
Visualization of the Workflow:
Caption: Workflow for the synthesis of the pyridinylpyrazole intermediate.
Protocol 2: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)-5-amino-1H-pyrazole-4-carboxylic acid
This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid, a common intermediate for further derivatization.
Materials:
-
Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)-5-amino-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the ethyl ester from Protocol 1 (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add a solution of sodium hydroxide (10 mmol) in water (5 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the ester is no longer present.
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Protocol 3: Synthesis of the Final N-Aryl Pyridinylpyrazole Carboxamide
This final step involves the coupling of the carboxylic acid with an appropriate aniline to yield the target insecticidal compound.
Materials:
-
1-(5-(trifluoromethyl)pyridin-2-yl)-5-amino-1H-pyrazole-4-carboxylic acid
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Thionyl chloride (SOCl2) or another coupling agent (e.g., EDCI/HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (using thionyl chloride):
-
Suspend the carboxylic acid from Protocol 2 (2 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (3 mmol) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the formation of the acid chloride is complete (can be monitored by IR spectroscopy).
-
In a separate flask, dissolve the substituted aniline (2.2 mmol) and triethylamine (3 mmol) in anhydrous DCM (10 mL).
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Overall Synthetic Pathway:
Caption: Overall synthetic pathway to N-Aryl Pyridinylpyrazole Carboxamides.
Trustworthiness and Self-Validation
The protocols described herein are based on established and well-documented chemical transformations. The Knorr pyrazole synthesis is a robust and high-yielding reaction, and the subsequent hydrolysis and amide coupling steps are standard procedures in organic synthesis. To ensure the validity of the experimental results, the following analytical techniques are recommended for characterization at each step:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C-F).
By employing these analytical methods, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the reliability and reproducibility of the protocols.
Conclusion and Future Perspectives
2-Hydrazino-5-(trifluoromethyl)pyridine is a demonstrably valuable and versatile building block for the synthesis of advanced agrochemicals. The protocols detailed in this guide provide a clear and reliable pathway for the preparation of N-pyridylpyrazole carboxamide insecticides, a class of compounds with significant potential in modern crop protection. The modularity of this synthetic route allows for the facile introduction of diverse substituents on both the pyrazole and the terminal aryl ring, enabling the creation of large chemical libraries for structure-activity relationship studies and the discovery of new, more effective, and environmentally benign pesticides. As the demand for innovative agrochemical solutions continues to grow, the strategic use of key intermediates like 2-Hydrazino-5-(trifluoromethyl)pyridine will undoubtedly play a crucial role in the future of agricultural chemistry.
References
-
Xiong, L., et al. (2013). Synthesis and Insecticidal Activities of Novel N-Pyridylpyrazole Carboxamides. Letters in Organic Chemistry, 10(4), 258-262. [Link]
-
Uneme, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
Sources
Application Note: Precision Derivatization of 2-Hydrazino-5-(trifluoromethyl)pyridine
This Application Note is designed as a definitive technical guide for the derivatization of 2-Hydrazino-5-(trifluoromethyl)pyridine . It moves beyond generic textbook chemistry to address the specific electronic and steric challenges posed by the trifluoromethyl-pyridine core.
Executive Summary & Strategic Value
The compound 2-Hydrazino-5-(trifluoromethyl)pyridine (CAS: 89048-15-7) is a "privileged scaffold" in medicinal chemistry. It serves as a critical junction point for synthesizing fused heterocycles (triazolopyridines) and bi-heterocyclic systems (pyridyl-pyrazoles) found in kinase inhibitors (e.g., c-Met, VEGFR) and agrochemicals.
The Challenge: The 5-trifluoromethyl (
The Solution: This guide provides three chemically distinct, self-validating protocols to selectively access:
-
Stable Hydrazones (The Gateway Intermediate).
-
[1,2,4]Triazolo[4,3-a]pyridines (Fused Systems via Oxidative Cyclization).[1][2]
-
N-Pyridyl Pyrazoles (Non-Fused Appendages).
The Reaction Landscape (Pathway Logic)
The reactivity of the hydrazine moiety is governed by the "Electronic Tug-of-War" between the
Figure 1: Strategic Divergence. The choice of electrophile and oxidant dictates whether the system remains open (Hydrazone), forms a pendant ring (Pyrazole), or fuses (Triazolopyridine).
Detailed Experimental Protocols
Protocol A: Synthesis of Stable Hydrazones (Schiff Bases)
Objective: To create a library of hydrazones for SAR studies or as precursors for oxidative cyclization. Mechanism: Acid-catalyzed condensation. The electron-poor nature of the hydrazine requires a catalyst to activate the carbonyl partner.
Materials:
-
Substrate: 2-Hydrazino-5-(trifluoromethyl)pyridine (1.0 eq).
-
Electrophile: Substituted Benzaldehyde (1.0–1.1 eq).
-
Solvent: Ethanol (Absolute) or Methanol.
-
Catalyst: Glacial Acetic Acid (5–10 mol%).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the hydrazine substrate in 5 mL of Ethanol.
-
Activation: Add 1.0 mmol of the aldehyde followed by 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The hydrazine starting material (polar, streaks on silica) should disappear.
-
-
Isolation: Cool to room temperature. The hydrazone product typically precipitates as a crystalline solid due to the rigid planar structure.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.
Self-Validation (QC):
-
NMR: Look for the disappearance of the broad
singlet (approx. 4.0–5.0 ppm) and the appearance of the imine singlet ( ) typically around 8.0–8.5 ppm. -
NMR: The
signal will show a slight shift, confirming the change in the electronic environment of the pyridine ring.
Protocol B: Regioselective Synthesis of Pyrazoles
Objective: To synthesize 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazoles.
Mechanism: The terminal hydrazine nitrogen (
Materials:
-
Substrate: 2-Hydrazino-5-(trifluoromethyl)pyridine (1.0 eq).
-
Reagent: Acetylacetone (1.2 eq) or Ethyl Acetoacetate.
-
Acid Scavenger: None usually required, but mild base (NaOAc) can accelerate the reaction if the hydrazine is supplied as an HCl salt.
Step-by-Step Workflow:
-
Mixing: Combine 1.0 mmol substrate and 1.2 mmol 1,3-diketone in 5 mL Ethanol.
-
Reaction: Reflux for 3–6 hours.
-
Note: The
group on the pyridine reduces the nucleophilicity, so reaction times may be longer than with phenylhydrazine.
-
-
Work-up: Evaporate solvent. The residue is often an oil that solidifies upon trituration with ether/pentane.
-
Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove unreacted diketone.
Critical Troubleshooting:
-
Regioisomerism:[3][5] With unsymmetrical 1,3-diketones, two isomers are possible. The major product usually results from the attack of the more nucleophilic terminal nitrogen on the more electrophilic carbonyl.
Protocol C: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridines
Objective: To access the fused triazolopyridine core, a privileged scaffold in drug discovery. Mechanism: This is a "Modern Oxidative" approach. First, a hydrazone is formed (Protocol A). Then, an oxidant (NCS or PIDA) generates a nitrilimine-like intermediate or a radical species that cyclizes onto the pyridine nitrogen (N1).
Why this method? Classical methods use harsh
Figure 2: Oxidative Cyclization Workflow. The pyridine nitrogen acts as the internal nucleophile to close the ring.
Materials:
-
Precursor: Hydrazone derived from Protocol A (1.0 eq).
-
Oxidant: N-Chlorosuccinimide (NCS) (1.1 eq) or Iodobenzene diacetate (PIDA).
-
Base: Triethylamine (
) (2.0 eq). -
Solvent: Dichloromethane (DCM).[7]
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of the hydrazone in 10 mL dry DCM.
-
Chlorination: Add 1.1 mmol of NCS at
. Stir for 1 hour. This forms the hydrazonoyl chloride intermediate in situ. -
Cyclization: Add 2.0 mmol of
dropwise. The solution often changes color (yellow/orange) as the nitrilimine forms and rapidly cyclizes. -
Completion: Stir at Room Temperature for 4–12 hours.
-
Work-up: Wash with water (
), dry over , and concentrate. -
Purification: Recrystallization from EtOAc/Hexane or column chromatography.
Authoritative Insight: This reaction relies on the Dimroth Rearrangement equilibrium. While the kinetic product is the [4,3-a] fused system, thermodynamic conditions (high heat, strong base) can sometimes rearrange it to the [1,5-a] isomer. The mild oxidative conditions described here favor the [4,3-a] isomer.
Analytical Data Summary (Expected)
| Derivative Type | Key | Key | Mass Spec (ESI) |
| Hydrazone | Singlet | Imine carbon | |
| Pyrazole | Pair of doublets (pyrazole H3/H4) or singlets if substituted | Pyrazole carbons | |
| Triazolopyridine | Downfield shift of Pyridine H5 (peri to bridgehead) | Bridgehead C |
References
-
Synthesis of Pyrazoles via Cycloaddition
-
Oxidative Cyclization to Triazolopyridines
-
General Reactivity of 2-Hydrazinopyridines
-
Compound Data & Safety (2-Hydrazino-5-(trifluoromethyl)pyridine)
- Title: 2-Hydrazino-5-(trifluoromethyl)
-
Source: ChemScene.[14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
- 13. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chemscene.com [chemscene.com]
Application Note: A Scalable and Robust Synthesis of 5-(Trifluoromethyl)pyridyl-pyrazole for Pharmaceutical Development
Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyridyl-pyrazole Scaffold
The fusion of a pyrazole core with a trifluoromethyl-substituted pyridine ring creates a molecular scaffold of significant interest in modern drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous blockbuster drugs, valued for its ability to engage in various biological interactions.[1][2] The incorporation of a trifluoromethyl (CF3) group is a key strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4][5] This unique combination of features makes 5-(trifluoromethyl)pyridyl-pyrazoles a privileged scaffold for developing novel therapeutics targeting a wide range of diseases.
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this valuable heterocyclic system. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for a safe, efficient, and reproducible large-scale production.
Synthetic Strategy: A Rationale for a Two-Stage Convergent Approach
While numerous methods exist for pyrazole synthesis[6][7], for a scale-up operation, the most reliable and industrially viable approach is often the classical Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl intermediate with a hydrazine source.[8] Our chosen strategy is a robust two-stage process that prioritizes high yields, operational safety, and the use of readily available starting materials.
The core logic is as follows:
-
Stage 1: Claisen Condensation. We will construct the key 1,3-dicarbonyl intermediate, a pyridyl-substituted trifluoromethyl-β-diketone, via a Claisen condensation. This reaction is highly efficient for creating the necessary carbon framework.
-
Stage 2: Cyclocondensation. The purified β-diketone is then reacted with hydrazine hydrate in a cyclization-dehydration sequence to regioselectively form the desired pyrazole ring. This step is typically high-yielding and clean.[9][10]
This convergent strategy is superior for scale-up as it allows for the purification of the key intermediate, ensuring that the final, often more complex, cyclization step proceeds with high purity and minimal side-product formation.
Process Workflow and Visualization
The overall synthetic workflow is depicted below. This flowchart outlines the critical unit operations from starting materials to the final, isolated active pharmaceutical ingredient (API) precursor.
Caption: Workflow for the two-stage synthesis of 5-(trifluoromethyl)pyridyl-pyrazole.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including flammable solvents, strong bases, and toxic reagents like hydrazine. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Stage 1: Synthesis of 1-(Pyridin-X-yl)-4,4,4-trifluorobutane-1,3-dione
-
Reactor Preparation: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, is rendered inert by purging with dry nitrogen.
-
Reagent Charging: Charge anhydrous ethanol (15 L) into the reactor, followed by the slow, portion-wise addition of sodium ethoxide (NaOEt, 21% solution in ethanol, 8.1 kg, ~25.0 mol). The temperature is maintained below 25°C during the addition.
-
Condensation Initiation: Cool the reactor contents to 0-5°C. A solution of the appropriate pyridyl ketone (e.g., 2-acetylpyridine, 2.42 kg, 20.0 mol) in anhydrous ethanol (2 L) is added dropwise over 1 hour.
-
Substrate Addition: Ethyl trifluoroacetate (3.12 kg, 22.0 mol) is then added dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Causality Note: Maintaining a low temperature during this addition is critical to prevent side reactions and control the exotherm of the condensation.
-
Reaction Completion: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by HPLC or TLC until the starting ketone is consumed.
-
Quench and Workup: The reactor is cooled back to 10°C. The reaction is carefully quenched by the slow addition of 2M hydrochloric acid until the pH is ~5-6. The bulk of the ethanol is removed under reduced pressure.
-
Extraction: The resulting aqueous slurry is extracted with dichloromethane (DCM, 3 x 10 L). The combined organic layers are washed with brine (1 x 5 L), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed in vacuo to yield the crude β-diketone. This intermediate is then purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
Stage 2: Synthesis of 5-(Trifluoromethyl)-X-(pyridin-X-yl)-1H-pyrazole
-
Reactor Setup: A 50 L jacketed glass reactor is charged with the purified pyridyl-trifluoromethyl-β-diketone (e.g., 4.34 kg, 20.0 mol) and ethanol (20 L).
-
Hydrazine Addition: Hydrazine hydrate (1.10 kg, ~22.0 mol) is added dropwise to the stirred solution at room temperature. An initial mild exotherm may be observed. Causality Note: A slight excess of hydrazine ensures complete conversion of the diketone. The reaction is highly regioselective due to the differential electrophilicity of the two carbonyl carbons.
-
Cyclization: The reaction mixture is heated to reflux (~78°C) and maintained for 4-6 hours. The reaction is monitored by HPLC for the disappearance of the intermediate.
-
Isolation: Upon completion, the reactor is cooled to room temperature, and then further chilled to 0-5°C for 2 hours to induce crystallization. The resulting solid is collected by filtration.
-
Purification: The crude solid is washed with cold ethanol (2 x 2 L) and then dried under vacuum at 40°C. For APIs requiring high purity, a final recrystallization from a suitable solvent like ethanol or isopropanol is performed.
Critical Process Parameters and Optimization
The success of a scale-up synthesis hinges on the precise control of critical process parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Stage | Recommended Range | Rationale and Impact on Outcome |
| Base Stoichiometry | 1 | 1.2 - 1.3 equivalents | Ensures complete deprotonation of the ketone for efficient condensation. Excess can lead to side reactions; insufficiency results in incomplete conversion. |
| Temperature Control | 1 | 0 - 10°C (addition) | Critical for controlling the Claisen condensation exotherm, minimizing side-product formation (e.g., self-condensation), and ensuring process safety. |
| Solvent Purity | 1 & 2 | Anhydrous (<0.1% H₂O) | Water will consume the strong base in Stage 1 and can interfere with the dehydration step in Stage 2, reducing overall yield. |
| Quench pH | 1 | 5 - 6 | Neutralizing the base is essential before extraction. A pH that is too low can cause degradation of the β-diketone, while a pH that is too high leads to poor phase separation. |
| Reflux Time | 2 | 4 - 6 hours | Sufficient time is needed for complete cyclization and dehydration. Over-refluxing is generally not detrimental but is inefficient from a process time perspective. |
| Crystallization Temp. | 2 | 0 - 5°C | Lowering the temperature maximizes the recovery of the final product from the reaction mixture, directly impacting the isolated yield. |
Scale-Up and Process Safety Considerations
-
Thermal Hazard Management: The Claisen condensation (Stage 1) is exothermic. On a large scale, the rate of addition of reagents must be carefully controlled and matched with the cooling capacity of the reactor to prevent a thermal runaway.
-
Handling of Hydrazine: Hydrazine is a toxic and potentially explosive compound. All transfers should be conducted in a closed system. Personnel must be trained in its specific handling procedures and have access to appropriate emergency response equipment.
-
Solvent Handling: The use of large volumes of flammable solvents like ethanol and DCM requires adherence to strict grounding and bonding procedures to prevent static discharge and potential ignition.
-
Product Purity and Polymorphism: For pharmaceutical applications, the final recrystallization step is critical not only for chemical purity but also for controlling the crystalline form (polymorph) of the final product, which can impact its physical properties and bioavailability.
The trifluoromethyl group itself is exceptionally stable and does not typically introduce reactivity hazards under these synthetic conditions.[11]
References
- BenchChem. (n.d.). One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols.
- ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Diagram].
- Krische, M. J., et al. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
- Mindiola, D. J., et al. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Li, Q., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. PMC.
- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Diagram].
- ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazoles in the presence of a silver catalyst. [Diagram].
- PubMed. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents.
- Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC.
- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Royal Society of Chemistry. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine.
- Grünebaum, M., et al. (2016). New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding b-diketones. Tetrahedron Letters, 57, 1555–1559.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Trifluoromethylated Pyridyl-Pyrazoles
Status: Online Operator: Senior Application Scientist Case ID: CF3-PYR-SEP-001
Introduction: The Separation Challenge
Welcome to the Technical Support Center. You are likely here because your trifluoromethylated pyridyl-pyrazole scaffold is behaving poorly on silica gel. This is a common bottleneck in medicinal chemistry.
These molecules present a "perfect storm" for chromatography:
-
The "Velcro" Effect: The basic nitrogens (pyridine + pyrazole) hydrogen bond aggressively with acidic silanols (
) on the silica surface, causing severe tailing. -
The Fluorine Factor: The
group increases lipophilicity but alters solubility, often leading to precipitation inside the column when using standard non-polar mobile phases (like Hexane). -
Regioisomer Co-elution: The 1,3- and 1,5-isomers often have
, making standard flash chromatography difficult.
This guide provides the specific protocols to resolve these issues.
Module 1: Eliminating Tailing (Silanol Suppression)
User Issue: "My compound streaks across the column. I lose mass and purity."
Root Cause:
Standard silica gel is slightly acidic (
The Solution: Mobile Phase Modifiers
You must neutralize the silica surface or compete for the acidic sites.[1]
| Modifier Strategy | Protocol | When to Use |
| Triethylamine (TEA) | Add 1% v/v TEA to the mobile phase. Pre-wash the column with 3 CV (Column Volumes) of the TEA-containing solvent. | Standard Method. Best for Hexane/EtOAc systems. |
| Ammoniated Methanol | Use | High Polarity. Best for very polar or highly basic analogs. |
| Buffer Wash | Wash silica with pH 7 buffer, dry, and re-pack (Labor intensive). | Sensitive Compounds. Use only if TEA causes decomposition (rare for pyrazoles). |
⚠️ Critical Warning: TEA is difficult to remove by rotary evaporation due to its high boiling point relative to solvent traces. If your next step is NMR, use the Ammonia/MeOH method, or wash the purified fraction with dilute
before evaporation.
Module 2: Separating Regioisomers (1,3- vs 1,5-)
User Issue: "I see two spots touching on TLC, but they co-elute on the column."
Technical Insight:
The
Decision Logic: Optimization Strategy
Figure 1: Decision tree for optimizing regioisomer separation.
Recommended Gradients
-
The "Shallow" Gradient: instead of 0-50%, run 0-10% EtOAc in Hexane over 10 CVs, then hold at 10% for 5 CVs.
-
The "DCM" Alternative: Trifluoromethyl groups often interact better with chlorinated solvents. Try 100% DCM initially, increasing to 2% MeOH very slowly.
Module 3: Solubility & Loading (The "Crash Out" Fix)
User Issue: "My sample precipitates at the top of the column, blocking flow."
Mechanism: Trifluoromethylated compounds often exhibit "solubility gaps." They dissolve well in EtOAc or DCM but are insoluble in Hexane. When you load a DCM solution onto a Hexane-equilibrated column, the DCM migrates faster, leaving the compound behind in a Hexane environment where it instantly crashes out.
Protocol: Dry Loading (Solid Load)
This is mandatory for
-
Dissolve crude mixture in minimal DCM or Acetone.
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Evaporate solvent completely on a rotavap until you have a free-flowing powder.
-
Load this powder on top of the packed column (or in a solid load cartridge).
Module 4: Master Experimental Protocol
Workflow: Synthesis
Step-by-Step Procedure
-
Workup (Critical Pre-step):
-
TLC Method Development:
-
Prepare two chambers:
-
System A: Hexane/EtOAc (3:1)
-
System B: DCM/MeOH (98:2)
-
-
Spot crude.[3] If streaks appear, add 1 drop of TEA to the TLC chamber.
-
Target: Find the solvent ratio where the product
is 0.25 - 0.30 .
-
-
Column Setup:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Volume: Use 50g silica per 1g of crude material (50:1 ratio).
-
Pre-treatment: Slurry pack silica in Hexane containing 1% Triethylamine . Flush with 2 CVs of this solvent.
-
-
Elution:
-
Loading: Use the Dry Loading method (see Module 3).
-
Gradient:
-
CV 0-2: 100% Hexane (removes non-polar impurities).
-
CV 2-10: 0%
X% EtOAc (where X is your target % from TLC). -
CV 10-15: Hold at X% EtOAc (Isocratic elution for isomer separation).
-
CV 15+: Flush with 100% EtOAc to recover polar residues.
-
-
Visual Workflow
Figure 2: End-to-end purification workflow for trifluoromethylated pyrazoles.
References
-
Separation of Pyrazole Regioisomers
-
Synthesis and Purification of N-CF3 Pyrazoles
-
Silanol Suppression (TEA Protocols)
-
Regioselective Synthesis & Purification
- SciSpace/JOC. "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives." (2010). Details specific column conditions (Silica gel/Hexane-Et2O).
-
Source:
Sources
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. welch-us.com [welch-us.com]
Technical Support Center: Hydrazine-Dicarbonyl Condensation
"Precision in Heterocycle Synthesis"
Status: SYSTEM ONLINE Operator: Senior Application Scientist Ticket ID: HYD-ZN-COND-001
Introduction
Welcome to the Technical Support Hub for hydrazine-based heterocycle synthesis. If you are accessing this guide, you are likely encountering issues with the condensation of hydrazines (
While this reaction is the "gold standard" for synthesizing pyrazoles (from 1,3-dicarbonyls) and pyridazines (from 1,4-dicarbonyls), it is notoriously sensitive to electronic and steric nuances. A minor change in solvent or addition order can shift the pathway from a clean cyclization to an intractable polymer mess.
This guide treats your synthesis as a debuggable system. We will isolate the variables causing regioisomer mixtures , azine oligomers , and stalled intermediates .
Troubleshooting Modules
Module A: The "Wrong Isomer" (Regioselectivity Issues)
Symptom: You reacted a substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical 1,3-diketone and obtained a mixture of isomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) or the undesired regioisomer.
The Mechanism (Root Cause): Regioselectivity is a tug-of-war between Nucleophilicity and Electrophilicity .
-
The Hydrazine: In methylhydrazine (
), the substituted nitrogen ( ) is more nucleophilic (inductive effect) but more sterically hindered. The terminal nitrogen ( ) is less nucleophilic but more accessible. -
The Carbonyls: Your 1,3-diketone likely has one carbonyl that is more electrophilic (less hindered or near electron-withdrawing groups like
).
The Fix: You must manipulate the reaction kinetics to favor either the steric or electronic pathway.
Protocol 1: Solvent-Controlled Regioselectivity
Use this to flip the ratio of isomers.
| Parameter | Condition A (Electronic Control) | Condition B (Steric/H-Bond Control) |
| Solvent | Ethanol / Methanol | HFIP (Hexafluoroisopropanol) or TFE |
| Mechanism | Standard dipole interactions. | Strong H-bond donation activates the carbonyls selectively. |
| Outcome | Generally favors attack by the most nucleophilic N on the most electrophilic C. | Can reverse selectivity by stabilizing specific transition states or protonating the hydrazine. |
Step-by-Step Optimization:
-
Baseline: Run the reaction in EtOH at
. Analyze crude NMR. -
The Switch: If the ratio is unfavorable, switch solvent to TFE (2,2,2-Trifluoroethanol). TFE is acidic and bulky; it often favors the formation of the "anti-electronic" isomer by selectively solvating the more basic nitrogen or activating the carbonyl.
-
Acid Catalysis: If using arylhydrazines, adding HCl can shift the mechanism from nucleophilic attack to acid-catalyzed condensation, altering which nitrogen attacks first.
Module B: The "Gunk" (Azine Formation & Oligomerization)
Symptom: The reaction mixture turns into a yellow/orange insoluble solid or oil. MS shows a mass corresponding to
The Mechanism (Root Cause): Hydrazine is a "double-ended" nucleophile.
-
Desired Path: One hydrazine molecule attacks two carbons on the same dicarbonyl molecule (Cyclization).
-
Failure Path (Azine): One hydrazine molecule attacks Carbonyl A. Before it can cyclize, the other end of the hydrazine attacks a different dicarbonyl molecule. This leads to linear oligomers or azines (
).
Visualizing the Competition:
Figure 1: The kinetic competition between cyclization (green) and polymerization (red).
Protocol 2: Inverse Addition Technique
Use this to ensure Hydrazine is always in excess relative to the carbonyl, preventing Azine formation.
-
Preparation:
-
Flask A: Dissolve Hydrazine hydrate (1.2 - 1.5 equiv) in Ethanol. Cool to
. -
Flask B: Dissolve the 1,3-dicarbonyl (1.0 equiv) in Ethanol.
-
-
Addition:
-
Slowly add the solution from Flask B into Flask A dropwise over 30-60 minutes.
-
Why? This keeps the concentration of unreacted carbonyl low. The moment a carbonyl molecule enters, it is surrounded by hydrazine, favoring the 1:1 adduct rather than the 2:1 azine adduct.
-
-
Workup:
-
Once addition is complete, warm to RT or reflux to drive the cyclization (dehydration).
-
Module C: The "Stalled Intermediate" (Incomplete Cyclization)
Symptom: NMR shows a "messy" aliphatic region or a distinct peak corresponding to an -OH group. The mass spec shows
The Mechanism (Root Cause): The reaction proceeds in two steps:[1]
-
Formation of the hydrazone (fast).
-
Dehydration to aromatize (slow). If your dicarbonyl contains electron-withdrawing groups (like trifluoromethyl,
), the intermediate 5-hydroxy-2-pyrazoline is remarkably stable. The group pulls electron density, making the -OH a poor leaving group.
Visualizing the Stall:
Figure 2: The energy trap caused by electron-withdrawing groups.
Protocol 3: Forced Dehydration
-
Diagnosis: Check
NMR.[2] A shift around -80 ppm often indicates the hydrated/hydroxy form. The fully aromatic pyrazole usually shifts downfield. -
Acid Spike: Add catalytic p-Toluenesulfonic acid (pTsOH) or concentrated HCl (2-3 drops) to the reaction mixture.
-
Dean-Stark: If the reaction is in a non-polar solvent (Toluene), reflux with a Dean-Stark trap to physically remove water.
-
Acyl Chloride Trick: If the -OH refuses to leave, treat the crude intermediate with Mesyl Chloride (MsCl) and TEA to convert the -OH into a leaving group (-OMs), which then eliminates rapidly to form the pyrazole.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned dark red/brown. Is my product ruined? A: Not necessarily. Hydrazines are air-sensitive and easily oxidize to form azo compounds or radical species that are highly colored.
-
Fix: Perform the reaction under Nitrogen/Argon. If the color persists, a quick filtration through a short pad of silica or charcoal treatment usually removes the oxidized impurities, as the pyrazole product is typically much more stable.
Q: Can I use Hydrazine Hydrochloride instead of Hydrazine Hydrate? A: Yes, but you must add a base.
-
Hydrazine salts (
) are non-nucleophilic because the nitrogen is protonated. -
Protocol: Add Sodium Acetate (NaOAc) or Triethylamine (
) to release the free base in situ. This is often preferred for "slow release" of hydrazine to control exotherms.
Q: I am using a 1,2-diketone (e.g., Benzil). Will I get a pyrazole? A: No.
-
1,3-diketones
Pyrazoles (5-membered ring). -
1,2-diketones
Often form bis-hydrazones or, if condensed with diamines, pyrazines. With hydrazine specifically, 1,2-diketones are prone to forming complex oligomers or 1,2,4-triazine derivatives depending on conditions.
References
-
Regioselectivity Mechanisms: BenchChem. "Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis." (2025).[1][3][4][5][6]
-
Solvent Effects (TFE/HFIP): Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." (2024).[6]
-
Dehydration of Hydroxy-Intermediates: Canadian Journal of Chemistry. "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." (2025).[1][3][4][5][6]
-
Wolff-Kishner Side Reactions: Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." (2025).[1][3][4][5][6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Azine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Azine Formation [quimicaorganica.org]
- 10. pubs.acs.org [pubs.acs.org]
stability of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl under acidic/basic conditions
Welcome to the technical support guide for 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this reagent in chemical synthesis.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the reactive hydrazine moiety, which is a potent nucleophile, and the trifluoromethyl-substituted pyridine ring, which imparts specific electronic and metabolic properties to target molecules. However, the interplay of these functional groups also dictates the compound's stability profile. This guide will provide you with the foundational knowledge to ensure the integrity of your experiments.
The stability of this compound is primarily influenced by the hydrazine group, which is susceptible to oxidation, and the overall molecule's behavior in response to changes in pH. The hydrochloride salt form significantly enhances its stability and shelf-life, particularly by preventing the autoxidation of the free hydrazine base.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, the compound should be kept at -20°C in a tightly sealed container, away from moisture and light.[1] For short-term use, storage at 2-8°C is also acceptable.[2] The key is to minimize exposure to air (oxygen) and humidity, as the hydrazine moiety is prone to oxidation and the compound can be hygroscopic. Always blanket the container with an inert gas like argon or nitrogen before sealing for storage.
Q2: My reaction is not proceeding as expected. Could the reagent have degraded?
This is a common issue that can often be traced back to reagent stability. Degradation can occur under several scenarios:
-
Improper Storage: Prolonged storage at room temperature or in a poorly sealed container can lead to gradual degradation.
-
Exposure to Basic Conditions: Neutralizing the HCl salt to form the free base in the presence of air can lead to rapid oxidation.
-
Presence of Metal Contaminants: Trace metals, particularly copper (II), can catalyze the oxidative decomposition of hydrazines.[3]
We recommend performing a quality control check, such as obtaining a proton NMR spectrum or running a quick HPLC analysis, to confirm the purity of your reagent before use.
Q3: Why is it important to use this compound as its hydrochloride salt?
The HCl salt form is crucial for stability. The protonation of the hydrazine group significantly reduces its nucleophilicity and susceptibility to oxidation.[3] The free base form, while necessary for many reactions, is much less stable and can undergo aerial oxidation, often leading to discoloration (e.g., turning yellow or brown) and the formation of impurities.
Troubleshooting Guide: Stability Under Reaction Conditions
Issue 1: Reaction mixture turns brown upon addition of a base.
Cause: This is a classic sign of hydrazine oxidation. When you add a base (e.g., triethylamine, sodium bicarbonate) to neutralize the HCl salt, you generate the free hydrazine. This free base is highly susceptible to oxidation by dissolved oxygen in your solvent, a process that can be accelerated by trace metal impurities.[3]
Solution:
-
Degas Your Solvents: Before adding the reagent, thoroughly degas your reaction solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas.
-
Order of Addition: If possible, add the this compound to the reaction mixture before adding the base. This allows it to dissolve and disperse in a protected, acidic environment. Add the base slowly at the end.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize potential metal contaminants.
Issue 2: Inconsistent results in acidic media or protic solvents.
Cause: While the HCl salt is stable in acidic conditions, the reactivity of the hydrazine can still be influenced by the specific pH and solvent system. In very strong acids or at elevated temperatures, hydrolysis of the trifluoromethyl group could potentially occur, although this typically requires harsh conditions. A more common issue is incomplete reaction due to the reduced nucleophilicity of the protonated hydrazine.
Solution:
-
pH Adjustment: The reaction may require a specific pH to balance stability and reactivity. A moderately acidic environment (pH 3-5) is often a good starting point. You can use a buffer system if your reaction is sensitive to pH changes.
-
Solvent Choice: While soluble in some organic solvents like ethanol, water solubility is limited.[4] For reactions in aqueous media, consider using a co-solvent to ensure homogeneity.
The stability of the C-CF3 bond is generally high. However, the strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic aromatic substitution, a factor to consider in your reaction design.[5]
Experimental Protocol: Assessing Stability in Your System
To ensure the integrity of your results, you can perform a simple stability study under your specific reaction conditions (minus your substrate).
Objective: To determine the rate of degradation of this compound under proposed acidic and basic conditions.
Materials:
-
This compound
-
Your chosen reaction solvent
-
Your chosen acid and/or base
-
Internal standard for HPLC analysis (e.g., naphthalene, biphenyl)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Create a stock solution of this compound in your chosen solvent.
-
Create a stock solution of your internal standard.
-
-
Set up Test Conditions:
-
Condition A (Acidic): In a vial, combine the solvent, the stock solution of your reagent, your chosen acid, and the internal standard stock solution.
-
Condition B (Basic): In a separate vial under an inert atmosphere, combine the degassed solvent, the stock solution of your reagent, your chosen base, and the internal standard stock solution.
-
Control: In a third vial, combine the solvent, the reagent stock solution, and the internal standard stock solution (no acid or base).
-
-
Time-Point Analysis:
-
Immediately take a sample from each vial (t=0) and inject it into the HPLC.
-
Continue to take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the peak area ratio of your compound to the internal standard at each time point.
-
Plot this ratio against time for each condition. A significant decrease in the ratio over time indicates degradation.
-
| Condition | Expected Outcome | Primary Degradation Pathway |
| Acidic (pH < 7) | High stability | Minimal degradation expected |
| Neutral/Basic (pH ≥ 7) | Potential for significant degradation | Oxidation of the hydrazine moiety |
References
-
Pipzine Chemicals. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | CAS 87606-78-8. Available from: [Link]
-
Alchemist Chemical. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China. Available from: [Link]
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. Available from: [Link]
-
ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1049744-89-9|2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of the Trifluoromethyl Group on Hydrazine Nucleophilicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the effects of the trifluoromethyl (CF₃) group on the nucleophilicity of hydrazines. Authored from the perspective of a Senior Application Scientist, this resource consolidates fundamental principles with practical, field-proven troubleshooting strategies to address common issues encountered during experimentation.
Section 1: Fundamental Principles (FAQs)
This section addresses the core chemical principles governing the behavior of trifluoromethylated hydrazines.
Q1: What is the primary electronic effect of a trifluoromethyl (CF₃) group?
The trifluoromethyl group is a potent electron-withdrawing group (EWG). This property arises from the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I effect) through the carbon-carbon sigma bond. Unlike groups that withdraw electrons through resonance (pi-systems), the CF₃ group's effect is primarily transmitted through the molecule's sigma framework, influencing the electron density of adjacent atoms.
Q2: How does this electronic effect impact the nucleophilicity of an adjacent hydrazine moiety?
Nucleophilicity is the ability of an atom to donate its lone pair of electrons to form a new covalent bond with an electrophile. The strong inductive electron withdrawal by the CF₃ group significantly reduces the electron density on the nitrogen atoms of the hydrazine moiety. This depletion of electron density makes the nitrogen lone pairs less available for donation, thereby decreasing the hydrazine's nucleophilicity.
This effect is substantial; for instance, the nucleophilicity of 2,2,2-trifluoroethylamine is reduced by a factor of approximately 100,000 compared to a non-fluorinated analogue. A similar dramatic reduction is observed in trifluoromethylated hydrazines, making them significantly weaker nucleophiles than unsubstituted hydrazine.
Q3: How does the basicity of a trifluoromethylated hydrazine compare to unsubstituted hydrazine?
Basicity and nucleophilicity are closely related, and the electron-withdrawing effect of the CF₃ group also profoundly reduces the basicity of the hydrazine. A common way to quantify basicity is by examining the pKa of the conjugate acid (pKaH). A lower pKaH value indicates a stronger conjugate acid, which means the corresponding base is weaker.
The CF₃ group drastically lowers the pKaH, indicating a much weaker base.
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Relative Basicity |
| Ethylamine | CH₃CH₂NH₂ | ~10.7 | Strong |
| Hydrazine | H₂NNH₂ | ~8.10[1][2] | Moderate |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | ~5.7[3] | Very Weak |
| Trifluoromethylhydrazine | CF₃NHNH₂ | Predicted to be < 5.7 | Extremely Weak |
Table 1: Comparison of the basicity (as pKa of the conjugate acid) of various amines and hydrazines. The CF₃ group causes a dramatic decrease in basicity.
Section 2: Troubleshooting Common Experimental Issues
Q4: My reaction with a trifluoromethylated hydrazine is sluggish or failing. What are the likely causes?
When a reaction involving a CF₃-substituted hydrazine performs poorly, the root cause can almost always be traced back to its diminished reactivity.
-
Inherently Low Nucleophilicity: This is the most common reason. The electrophile in your reaction may not be potent enough to react with the poorly nucleophilic trifluoromethylated hydrazine.
-
Sub-Optimal Reaction Conditions: Standard conditions used for regular hydrazines are often insufficient. Higher temperatures, longer reaction times, or the use of catalysts may be necessary to drive the reaction forward.
-
Reagent Stability: While the C-F bonds are strong, the N-CF₃ linkage itself can be labile under certain conditions. N-trifluoromethyl amines, in particular, can be prone to hydrolysis.[4][5] Some N-CF₃ hydrazine precursors are generated in situ as transient intermediates precisely because of their limited stability.[6]
-
Steric Hindrance: The CF₃ group is sterically bulkier than a hydrogen atom, which can add steric hindrance around the nitrogen center, further impeding its approach to the electrophilic site.
Q5: What strategies can I use to overcome the low nucleophilicity of CF₃-substituted hydrazines?
Several strategies can be employed to enhance reaction success:
-
Increase the Electrophilicity of the Reaction Partner: If you are performing a condensation with a carbonyl, for example, switch from a ketone to a more reactive aldehyde. Adding electron-withdrawing groups to the electrophile can also increase its reactivity.
-
Employ Catalysis: For reactions like hydrazone formation, acid catalysis is crucial.[7][8][9] The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weak nucleophile.[7][8] Catalysts like p-toluenesulfonic acid (pTSA), acetic acid, or hydrochloric acid are commonly used.
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the higher reaction barrier.
-
Concentration: Using higher concentrations of reactants can increase the frequency of molecular collisions, favoring the reaction rate according to Le Châtelier's principle.
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices. In some cases, removing water (e.g., with a Dean-Stark apparatus) is essential to drive the equilibrium of condensation reactions toward the product.
-
Q6: Are there stability concerns when working with N-trifluoromethyl hydrazines?
Yes, stability can be a significant issue, particularly for compounds with the CF₃ group directly attached to the hydrazine nitrogen (N-CF₃).
-
Hydrolytic Instability: N-trifluoromethyl amines are often susceptible to hydrolysis.[4][5] While N-trifluoromethyl azoles show excellent stability, simple N-CF₃ hydrazines may be less robust.[4]
-
Handling as Salts: Unstable hydrazines are often generated and handled as their hydrochloride salts (e.g., trifluoromethylhydrazine hydrochloride).[6] The salt form is generally more stable and can be stored for longer periods. The free base is then generated in situ for the reaction.
-
Thermal Sensitivity: Always check the material's safety data sheet (SDS) for thermal stability information. Some fluorinated nitrogen compounds can decompose exothermically.
Section 3: Experimental Protocol & Workflow
This section provides a validated protocol for a common reaction, highlighting self-validating checkpoints.
Protocol: Acid-Catalyzed Formation of a Trifluoromethylated Hydrazone
This protocol describes the reaction of 4-(Trifluoromethyl)phenylhydrazine with acetone to form the corresponding hydrazone. The use of an acid catalyst is essential to overcome the low nucleophilicity of the hydrazine.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine (1.0 eq)
-
Acetone (1.5 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
TLC plates (silica gel), Hexanes/Ethyl Acetate mobile phase
Procedure:
-
Dissolve 4-(Trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add acetone (1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (~5 mol%) to the flask.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 40-50 °C using a water bath.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Spot the starting hydrazine, the reaction mixture, and a co-spot (hydrazine + reaction mixture).
-
Expected Outcome: The spot corresponding to the hydrazine starting material will gradually diminish, while a new, less polar spot (higher Rf) corresponding to the hydrazone product will appear. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.
-
Wash the collected solid with a small amount of cold ethanol or water to remove residual acid and unreacted starting materials.
-
Dry the product under vacuum to yield the pure hydrazone.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of the N-H protons from the hydrazine and the appearance of a new methyl singlet for the C=N-(CH₃)₂ group in the ¹H NMR are indicative of product formation.
Section 4: Mechanistic Visualization
The following diagram illustrates the fundamental reason for the reduced nucleophilicity of a trifluoromethyl-substituted hydrazine.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Chepliaka, H., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. [Link]
-
Chepliaka, H., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
-
Homework.Study.com. (n.d.). What is the pKa of the hydrazinium ion?. [Link]
-
Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. [Link]
-
Michigan State University Chemistry. (n.d.). Basicity. [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Chemical Biology, 8(4), 686–691. [Link]
-
ResearchGate. (n.d.). Formation of trifluoromethylation of hydrazones via 1,3-diketone compounds. [Link]
-
Peng, C., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1297–1329. [Link]
-
ZORA. (n.d.). Exploration of fluoral hydrazones derived from carbohydrazides for the synthesis of trifluoromethylated heterocycles. [Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Reddit. (2012). Why is the pKa of hydrazine so low?. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
ResearchGate. (2008). (PDF) Proton affinities and PKa values of tetraalkylhydrazines. [Link]
-
Quora. (2020). When hydrazine, N2H4, acts as a Brønsted–Lowry base, what is its conjugate acid?. [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]
-
pka bases.cdx. (n.d.). pKa Values of Common Bases. [Link]
-
Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reaction Progress of 2-Hydrazino-5-(trifluoromethyl)pyridine
Subject: 2-Hydrazino-5-(trifluoromethyl)pyridine (CAS: 89040-77-7 / 1049744-89-9 for HCl salt) Functional Class: Heterocyclic Hydrazine / Fluorinated Building Block Primary Application: Synthesis of trifluoromethyl-substituted pyrazoles (e.g., Celecoxib analogs) via condensation with 1,3-dicarbonyls.
Introduction: The Analytical Challenge
You are likely using 2-Hydrazino-5-(trifluoromethyl)pyridine (hereafter referred to as SM-Hyd ) to synthesize a pyrazole or indazole scaffold.
The Core Problem: The hydrazine moiety (
-
HPLC Tailing: The basic hydrazine drags on silica-based columns.
-
Oxidative Instability: Disappearance of SM does not always equal Product formation; it may indicate decomposition to azo or azide species.
-
UV Transparency Issues: While the pyridine ring is UV active, condensation products often have significantly higher extinction coefficients, making SM appear "gone" prematurely in uncalibrated traces.
This guide provides self-validating protocols to monitor this specific consumption.
Module 1: Rapid Screening (TLC)
Q: My Starting Material (SM) is not separating well from the baseline or the product. How do I fix this?
A: The hydrazine group is polar and basic, causing it to stick to the acidic silica gel. You must modify the stationary phase environment.
The "Basic" TLC Protocol
Do not use standard Hexane/Ethyl Acetate alone. You must passivate the silica.
| Parameter | Recommendation | Mechanism |
| Pre-treatment | Pre-elute plate with 1% | Neutralizes acidic silanol sites on the plate to prevent streaking. |
| Mobile Phase | DCM : MeOH : | High polarity with ammonia ensures the hydrazine stays deprotonated and moves. |
| Visualization 1 | UV (254 nm) | The Pyridine ring is UV active. |
| Visualization 2 | Ninhydrin Stain | Critical: Stains the free hydrazine (SM) red/purple. The product (pyrazole) will NOT stain. This confirms consumption. |
| Visualization 3 | KMnO4 | Stains the oxidizable hydrazine yellow/brown. |
Troubleshooting Tip: If you see a "ghost spot" at the baseline that doesn't move, it is likely the Hydrochloride salt of the SM. Add a drop of
Module 2: Quantitative Monitoring (HPLC/UPLC)
Q: I see severe peak tailing for the hydrazine starting material, or it co-elutes with the solvent front. What is the correct method?
A: Standard neutral gradients fail here. The basic hydrazine interacts with residual silanols on the column. You must use a Low pH Ion-Suppression strategy or a HILIC mode.
Recommended Method: Acidic Reverse Phase (The "TFA" Method)
Use this for routine reaction monitoring.
-
Column: C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus or Waters XBridge.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Why TFA? TFA (pH ~2) fully protonates the hydrazine (
~5-6), forcing it into a single ionic state. It also pairs with the cation to improve peak shape (Ion-Pairing effect). Formic acid is often too weak to suppress tailing completely for hydrazines.
HPLC Troubleshooting Logic
Figure 1: Decision logic for correcting hydrazine peak tailing.
Module 3: The Gold Standard ( F NMR)
Q: HPLC is ambiguous. How do I get an absolute conversion % without an external standard curve?
A: Use
Why F NMR?
-
No Solvent Suppression: You can run the reaction in non-deuterated solvents (e.g., Ethanol, Toluene) and take an aliquot directly into an NMR tube with a
capillary insert (for lock). -
Wide Dispersion: The
on the hydrazine-pyridine (SM) is electronically distinct from the on a pyrazole ring (Product). -
Quantitation: Integration of the SM
peak vs. Product peak gives the exact molar conversion ratio.
Protocol: In-Process Check (IPC)
-
Sample: Take 50
reaction mixture. -
Prep: Dilute with 400
(or suitable solvent). -
Acquisition:
-
Sweep Width: Include -50 to -80 ppm (typical range for Ar-
). -
Relaxation Delay (
): Set to seconds. Fluorine nuclei have long relaxation times. Short delays will under-integrate the product, giving false conversion data.
-
-
Analysis:
-
SM Peak: Expected ~ -62 to -65 ppm (singlet).
-
Product Peak: Usually shifts downfield or upfield by 1-2 ppm depending on the cyclization partner.
-
Module 4: Reaction Specifics & Stability
Q: My SM is disappearing, but the Product peak is not growing proportionally. What is happening?
A: You are likely experiencing Oxidative Deamination or Azine Formation .
The Decomposition Pathway
Hydrazines are reducing agents. If your reaction is open to air or uses oxidized solvents:
-
Oxidation:
(Deaminated Pyridine). -
Condensation:
.
Self-Validating Check: Check the Mass Balance using LC-MS.
-
Target Mass:
of Pyrazole. -
Decomp Mass: Look for
(Loss of ) or (Acetone hydrazone adduct).
Workflow for Monitoring Strategy
Figure 2: Optimal workflow for monitoring hydrazine consumption.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of column and mobile phase. Journal of Chromatography A.
- Context: Establishes the necessity of acidic modifiers (TFA) or specific stationary phases for basic amines/hydrazines to prevent tailing.
-
Foley, D. A., et al. (2011). Application of quantitative 19F NMR for reaction monitoring.[1][2] Analytical Chemistry.[1][2][3][4][5][6]
- Context: Validates the use of F NMR as a quantitative tool for fluorinated intermediates in pharmaceutical process development.
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.
- Context: Provides the synthetic context for condensing hydrazine-pyridines with diketones, illustrating the expected reaction p
-
BenchChem. (2025).[7] A Comparative Guide to TLC Visualization Techniques for Hydrazines.
- Context: General protocols for staining hydrazine functionalities using Ninhydrin and oxid
Sources
- 1. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. How To [chem.rochester.edu]
- 4. TLC stains [reachdevices.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Characterization of 5-(Trifluoromethyl)pyridyl-pyrazoles: A Comparative Guide to Regioisomer Resolution
The following guide is designed for medicinal chemists and structural biologists. It moves beyond basic spectral listing to provide a decision-making framework for resolving the most common synthetic challenge in this field: the 3- vs. 5-regioisomer ambiguity.
Executive Summary & Strategic Context
The 5-(trifluoromethyl)pyridyl-pyrazole scaffold is a "privileged structure" in modern drug discovery, combining the metabolic stability of the trifluoromethyl (
However, the synthesis of these compounds via the condensation of trifluoromethyl-1,3-diketones with pyridyl hydrazines notoriously yields mixtures of 1,5- and 1,3-regioisomers . Distinguishing these isomers is critical, as their biological activities often diverge drastically (e.g., in kinase inhibition or GPCR modulation).
This guide compares the 5-(trifluoromethyl) scaffold against its primary structural alternatives—the 3-(trifluoromethyl) regioisomer and the non-fluorinated (5-methyl) analog—establishing a definitive spectroscopic workflow for identification.
Comparative Analysis: The "Fluorine Effect" on Characterization
The introduction of the
Table 1: Spectroscopic Performance Comparison
Comparison of 5-(trifluoromethyl)pyridyl-pyrazoles against key alternatives.
| Feature | 5-(CF | 3-(CF | 5-Methyl-Pyridyl-Pyrazole (Non-F Analog) |
| N/A | |||
| Quartet ( | Quartet ( | Singlet at C5 ( | |
| NOESY Signal | Strong NOE between Pyridyl-H and Pyrazole C4-H (or C3-H) | Strong NOE between Pyridyl-H and | Strong NOE between Pyridyl-H and CH |
| Regioisomer Stability | Often Kinetic Product (Sterically crowd.)[1] | Often Thermodynamic Product | Sterically less demanding than CF |
| X-Ray Crystallography | Fluorine disorder common; requires low T | Similar disorder issues | Well-ordered; easier crystallization |
Detailed Characterization Workflow
To guarantee structural integrity, we employ a "Triangulation Method" using
A. The NMR Signature
The pyrazole C4-proton is the diagnostic handle.
-
5-(CF
) Isomer: The C4-H is typically deshielded ( 6.8 – 7.2 ppm) due to the electron-withdrawing nature of the adjacent and the orthogonal twist of the N-aryl ring. -
3-(CF
) Isomer: The C4-H appears slightly upfield relative to the 5-isomer because the N-aryl group at position 1 is distant from the substituent at position 3.
B. The NMR & Coupling
This is the most robust confirmation method short of X-ray.
-
Mechanism: The
group couples to the attached carbon ( ) and the adjacent ring carbon ( ). -
Protocol: Look for the quartet splitting.
-
If the quaternary carbon at the 5-position (adjacent to Nitrogen 1) is a quartet, you have the 5-isomer .
-
If the quaternary carbon at the 3-position (distal to Nitrogen 1) is a quartet, you have the 3-isomer .
-
C. 2D NOESY/HOESY (The Tie-Breaker)
When chemical shifts are ambiguous (e.g., in complex mixtures), spatial proximity is the final arbiter.
-
Experiment:
NOESY. -
Target Logic: In the 1-pyridyl-5-(trifluoromethyl)pyrazole , the pyridyl ortho-protons are spatially close to the pyrazole C4-H (and potentially the C3-substituent).
-
Alternative Logic: In the 1-pyridyl-3-(trifluoromethyl)pyrazole , the pyridyl ortho-protons are spatially close to the C5-H .
-
Note: If you have access to
HOESY, a cross-peak between the Pyridyl ortho-protons and the group definitively proves the 5-isomer structure.
Visualized Pathways
Diagram 1: Synthesis & Regioisomer Divergence
Caption: The condensation of hydrazines with trifluoromethyl-diketones yields two pathways. Conditions (solvent/catalyst) dictate the kinetic (5-CF3) vs thermodynamic (3-CF3) ratio.
Diagram 2: Spectroscopic Decision Tree
Caption: A self-validating logic flow for assigning regioisomer identity using standard NMR techniques.
Experimental Protocols
Protocol A: Synthesis of 1-(Pyridine-2-yl)-5-(trifluoromethyl)-1H-pyrazole
Rationale: This protocol uses ethanol/acetic acid to favor the formation of the 5-CF3 isomer through kinetic control, though mixtures are inevitable and require chromatographic separation.
-
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
2-Hydrazinopyridine (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Glacial Acetic Acid (cat. 10 mol%)[2]
-
-
Procedure:
-
Dissolve diketone in ethanol in a round-bottom flask.
-
Add hydrazinopyridine followed by acetic acid.
-
Reflux for 4–6 hours (monitor by TLC/LC-MS). Note: Lower temperatures (RT) may improve regioselectivity toward the 5-CF3 isomer but reduce conversion.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc). The 5-CF3 isomer typically elutes later than the 3-CF3 isomer due to higher polarity (dipole moment alignment).
-
Protocol B: Spectroscopic Characterization
Rationale: Standardize the solvent to
-
Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL
. -
Acquisition:
- (400 MHz+): 16 scans, 1s delay. Focus on aromatic region (6.5–9.0 ppm).
-
(376 MHz): 32 scans. Reference
( ppm) or internal standard. - (100 MHz): 512 scans. Crucial: Ensure sufficient S/N to see the quartets.
-
Data Analysis (Self-Validation):
-
Verify the integral of the pyrazole singlet (1H).
-
Check for
singlet at ppm. -
Pass/Fail Criteria: If the
spectrum shows a quartet ( Hz) at a chemical shift characteristic of a carbon adjacent to a bridgehead nitrogen (approx 130-140 ppm), assign as 5-isomer .
-
References
-
Synthesis and Regiochemistry of Trifluoromethylpyrazoles Source: National Institutes of Health (PMC) / Molecules Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives URL:[Link]
-
19F NMR Chemical Shift Standards Source: UCSB NMR Facility Title: 19F Chemical Shifts and Coupling Constants URL:[Link]
-
Regioselective Synthesis Strategies Source: PubMed Title: A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles URL:[Link]
-
Crystallographic Data of Pyrazoles Source: MDPI Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles URL:[Link]
-
Advanced 19F NMR Techniques Source: National Institutes of Health (PMC) Title: 19F-centred NMR analysis of mono-fluorinated compounds URL:[Link]
Sources
A Comparative Guide to the Reactivity of 2-hydrazino-5-(trifluoromethyl)pyridine and 2-hydrazino-5-methylpyridine
Introduction: The Tale of Two Substituents
In the landscape of medicinal chemistry and drug development, pyridine scaffolds are ubiquitous. Their utility as versatile building blocks is often modulated by the substituents adorning the ring. This guide provides a detailed comparative analysis of two such analogs: 2-hydrazino-5-(trifluoromethyl)pyridine and 2-hydrazino-5-methylpyridine. While structurally similar, the profound electronic disparity between the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating methyl (-CH₃) group dictates a dramatic divergence in their chemical reactivity.
Understanding these differences is paramount for researchers in selecting the appropriate reagent, predicting reaction outcomes, and designing synthetic routes. This document delves into the electronic underpinnings of their reactivity, provides supporting experimental data and protocols, and offers a clear framework for their application in synthesis.
Pillar 1: The Electronic Influence of -CF₃ vs. -CH₃ Groups
The reactivity of the hydrazine moiety and the pyridine ring is fundamentally governed by the electronic nature of the substituent at the C-5 position.
-
2-hydrazino-5-(trifluoromethyl)pyridine: The trifluoromethyl group is a potent electron-withdrawing group (EWG). This is due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms.[1][2][3] This effect pulls electron density away from the pyridine ring and, by extension, from the attached 2-hydrazino group. Consequently, the nucleophilicity of the hydrazine nitrogen atoms is significantly diminished. The molecule as a whole is less basic, and the pyridine ring is deactivated towards electrophilic attack.[1][3]
-
2-hydrazino-5-methylpyridine: In contrast, the methyl group is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I) and, more significantly, engages in hyperconjugation, donating electron density to the π-system of the pyridine ring.[4][5] This donation of electron density enhances the nucleophilicity of the hydrazine moiety, making it a more potent nucleophile. The pyridine ring is correspondingly activated towards electrophilic substitution compared to unsubstituted pyridine.
This core electronic dichotomy is the primary determinant of the differences in their chemical behavior.
Caption: Electronic effects of -CF₃ and -CH₃ substituents.
Pillar 2: Comparative Reactivity in Heterocycle Synthesis
A primary application of hydrazinopyridines is in the synthesis of fused heterocyclic systems, most notably pyrazoles, through condensation with 1,3-dicarbonyl compounds or their equivalents.[6][7][8] The difference in nucleophilicity between our two subject compounds leads to predictable differences in reaction rates and yields.
The Knorr Pyrazole Synthesis Analogy: In a typical condensation reaction, the terminal nitrogen (-NH₂) of the hydrazine acts as the initial nucleophile, attacking a carbonyl carbon. The enhanced nucleophilicity of 2-hydrazino-5-methylpyridine facilitates a faster reaction rate under milder conditions compared to its trifluoromethyl counterpart. The electron-poor nature of 2-hydrazino-5-(trifluoromethyl)pyridine often necessitates more forcing conditions—such as higher temperatures, longer reaction times, or the use of acid catalysis—to achieve comparable conversion.[9]
The presence of an electron-donating group can favor one regioisomer's formation, while an electron-withdrawing group can alter this selectivity or the stability of intermediates.[9]
Quantitative Data Summary
The following table summarizes key physicochemical properties that underpin the observed differences in reactivity.
| Property | 2-hydrazino-5-(trifluoromethyl)pyridine | 2-hydrazino-5-methylpyridine | Rationale for Reactivity Difference |
| Molecular Formula | C₆H₆F₃N₃ | C₆H₉N₃ | - |
| Molecular Weight | 177.13 g/mol | 123.16 g/mol [10] | - |
| Predicted pKa (Basic) | 3.84[11] | 9.85[12] | The significantly lower pKa of the CF₃ analog indicates much weaker basicity and nucleophilicity due to electron withdrawal. |
| Melting Point | 62.0 °C[11] | 67-68 °C[12] | - |
| Appearance | White to off-white solid[13] | Orange to dark red solid[12] | The color difference may suggest a greater degree of conjugation or charge transfer character in the methyl-substituted compound. |
| Reactivity Profile | Lower nucleophilicity, requires harsher reaction conditions. | Higher nucleophilicity, reacts under milder conditions. | Direct consequence of the electronic effects of the C-5 substituent. |
Pillar 3: Experimental Protocol - A Comparative Synthesis of Pyrazolylpyridines
To provide a tangible demonstration of the reactivity differences, this section outlines a parallel synthesis protocol for the reaction of both hydrazinopyridines with acetylacetone. This experiment is designed as a self-validating system; the relative ease of reaction and yield for the methyl-substituted analog will stand in stark contrast to the trifluoromethyl-substituted compound under identical conditions.
Caption: Workflow for comparative pyrazole synthesis.
Step-by-Step Methodology
Objective: To synthesize and compare the yields of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylpyridine and 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine under identical reaction conditions.
Materials:
-
2-hydrazino-5-methylpyridine
-
2-hydrazino-5-(trifluoromethyl)pyridine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Glacial Acetic Acid
-
Standard laboratory glassware for reflux
-
TLC plates (silica gel 60 F₂₅₄)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars. Label them 'A' (for methyl) and 'B' (for trifluoromethyl).
-
Reagent Addition (Flask A):
-
To Flask A, add 2-hydrazino-5-methylpyridine (e.g., 1.23 g, 10 mmol).
-
Add absolute ethanol (20 mL) and stir until the solid dissolves.
-
Add acetylacetone (1.02 mL, 10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reagent Addition (Flask B):
-
To Flask B, add 2-hydrazino-5-(trifluoromethyl)pyridine (e.g., 1.77 g, 10 mmol).
-
Add absolute ethanol (20 mL) and stir until the solid dissolves.
-
Add acetylacetone (1.02 mL, 10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Heat both flasks to reflux (approx. 80°C) simultaneously using a heating mantle or oil bath.
-
Maintain the reflux for 2 hours.
-
-
Monitoring:
-
After 2 hours, take a small aliquot from each reaction mixture and spot on a TLC plate.
-
Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize under UV light. It is anticipated that Flask A will show near-complete consumption of the starting material, while Flask B will show a significant amount of unreacted starting material.
-
-
Work-up and Isolation:
-
Allow both reaction mixtures to cool to room temperature.
-
Remove the solvent from both flasks under reduced pressure using a rotary evaporator.
-
Purify the residue from each flask using column chromatography on silica gel to isolate the respective pyrazole products.
-
-
Analysis:
-
Determine the mass of the purified products and calculate the percentage yield for each reaction.
-
Confirm the identity of the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Outcome: The yield for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylpyridine (from Flask A) will be significantly higher than that for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (from Flask B), demonstrating the superior nucleophilic reactivity of the methyl-substituted precursor.
Conclusion
The choice between 2-hydrazino-5-(trifluoromethyl)pyridine and 2-hydrazino-5-methylpyridine is a critical decision in synthetic design, driven by the powerful and opposing electronic effects of their C-5 substituents. The electron-donating methyl group enhances the nucleophilicity of the hydrazine moiety, enabling rapid reactions under mild conditions. Conversely, the electron-withdrawing trifluoromethyl group deactivates the hydrazine, demanding more vigorous conditions to achieve similar transformations. This guide provides the foundational understanding and practical data for researchers to leverage these distinct reactivities, enabling more efficient, predictable, and successful synthetic outcomes in their drug discovery and development endeavors.
References
- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. Benchchem.
-
Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]
-
Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. [Link]
-
Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]
-
Electronic effects – Knowledge and References. Taylor & Francis. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. PMC. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
EAS Reactions with Pyridine. YouTube. [Link]
-
Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]
-
some new 2-substituted 5-trifluoromethylpyridines. LOCKSS. [Link]
-
2-hydrazinyl-5-(trifluoromethyl)pyridine Properties. EPA. [Link]
- Synthesis process of 2-hydrazinopyridine derivative.
-
Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. [Link]
-
2-Hydrazinyl-5-Methylpyridine. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. 2-HYDRAZINO-5-METHYLPYRIDINE CAS#: 4931-01-5 [m.chemicalbook.com]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
validation of a synthetic route to a specific pyridyl-pyrazole drug candidate
Executive Summary: The Pyridyl-Pyrazole Challenge
In the development of Crizotinib (PF-02341066) , a dual c-MET/ALK inhibitor, the construction of the core 3-substituted-5-(pyrazol-4-yl)pyridin-2-amine scaffold presents a classic dilemma in medicinal vs. process chemistry.
This guide objectively compares the Discovery Route (Route A) —optimized for speed and diversity—against the Validated Process Route (Route B) —engineered for stereochemical integrity, impurity control, and kilogram-scale manufacturing.
Key Validation Metrics:
-
Overall Yield: Increased from ~8% (Route A) to 40% (Route B).
-
Purification: Transitioned from multiple silica gel chromatographies to crystallization-driven isolation .
-
Palladium Control: Residual Pd reduced from >1000 ppm to <20 ppm without extensive scavenging.
Technical Comparison: Discovery vs. Process
The synthesis hinges on two critical transformations: the installation of the chiral diaryl ethyl ether and the Suzuki-Miyaura coupling of the pyridine and pyrazole fragments.
Route A: The Discovery Approach (Linear & Chromatographic)
-
Strategy: Linear assembly. The chiral center was often introduced via resolution or expensive chiral auxiliaries. The pyrazole-pyridine bond was formed using standard Suzuki conditions followed by Boc-deprotection.
-
Critical Flaw: Reliance on silica gel chromatography for the removal of triphenylphosphine oxide (from Mitsunobu) and palladium residues.
-
Scalability: Poor. The "dead load" of reagents and solvent volumes rendered this route unviable beyond the 100g scale.
Route B: The Validated Process (Convergent & Biocatalytic)
-
Strategy: Highly convergent. The synthesis is split into two key fragments: the Enantiopure Pyridine Core and the Iodopyrazole Fragment .
-
Key Innovation 1 (Stereochemistry): Replaced chemical reduction with a Biocatalytic Reduction using an engineered ketoreductase (KRED) to set the (R)-chiral center with >99% ee.
-
Key Innovation 2 (The Coupling): Optimized Suzuki coupling conditions that allow the product to precipitate directly from the reaction mixture, purging impurities (dimers, des-halo byproducts) in the mother liquor.
Comparative Data Analysis
| Metric | Route A (Discovery) | Route B (Validated Process) | Impact |
| Step Count (Linear) | 10+ Steps | 6 Steps (Convergent) | 40% Reduction in Cycle Time |
| Chiral Purity (ee) | ~95% (requires chiral HPLC) | >99.5% (Biocatalytic) | Eliminated Chiral HPLC |
| Suzuki Catalyst | Pd(PPh3)4 (High Loading) | PdCl2(dppf) (Low Loading) | Cost & Purity Control |
| Purification | Flash Chromatography | Ethanol Crystallization | Scalable to >100 kg |
| Overall Yield | <10% | 40% | Commercial Viability |
Visualizing the Synthetic Logic
The following diagram illustrates the structural convergence and the critical decision nodes where Route B diverges to ensure validation.
Caption: Comparison of the linear Discovery Route (Red) versus the convergent, biocatalytic Process Route (Green) highlighting the elimination of chromatography.
Experimental Validation Protocols
To replicate the success of the Process Route, the following protocols for the Suzuki Coupling and Impurity Rejection are critical. These steps represent the "Self-Validating System" where the process conditions force the product to high purity.
Protocol 1: Regioselective & Clean Suzuki Coupling
Objective: Couple the 5-bromo-pyridin-2-amine fragment with the 4-iodo-pyrazole fragment while controlling Pd levels and rejecting dimer impurities.
-
Reagents:
-
Bromopyridine Intermediate (1.0 equiv)
-
Pyrazolo-piperidine Boronate ester (or in-situ generated species) (1.2 equiv)
-
Catalyst: PdCl2(dppf)·CH2Cl2 (0.005 equiv) — Note: The use of dppf ligand is crucial for stability and turnover.
-
Base: Na2CO3 or K3PO4 (aq).
-
Solvent: DME/Water or Toluene/Ethanol/Water.
-
-
Procedure:
-
Charge the reactor with the bromopyridine and pyrazole boronate.
-
Degas the solvent system (sparge with N2 for 30 min) to prevent homocoupling and oxidative degradation of the catalyst.
-
Add the base and heat to reflux (approx. 80-85°C).
-
Validation Checkpoint: Monitor by HPLC. Conversion should exceed 98% within 4-6 hours. Look specifically for the des-bromo pyridine impurity (must be <0.5%).
-
-
Work-up (The Critical Step):
-
Do NOT evaporate to dryness.
-
Add a scavenger (e.g., Cysteine or specialized silica) if Pd limits are strict, but the optimized route relies on crystallization .
-
Cool the mixture slowly to 20°C. The free base of Crizotinib (or its Boc-precursor) should crystallize out.
-
Filter the solids and wash with water (to remove inorganic salts) and cold ethanol (to remove organic impurities and catalyst ligands).
-
Protocol 2: Biocatalytic Asymmetric Reduction (The Enabler)
Objective: Generate the (R)-alcohol intermediate with >99% ee, eliminating the need for chiral resolution.
-
System: KRED (Ketoreductase) enzyme + NADP/NADPH cofactor recycling system (GDH/Glucose).
-
Conditions: Aqueous buffer (pH 7.0) with an organic co-solvent (e.g., IPA or DMSO) to solubilize the acetophenone substrate.
-
Validation:
-
Run at 30°C.
-
Achieve >99% conversion in <24 hours.
-
Control: Check enantiomeric excess via Chiral HPLC. If ee <99%, check pH stability or enzyme activity.
-
Authoritative References
-
Pfizer Global Research and Development. (2011).[1] Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).[1] Organic Process Research & Development.[1]
-
Cui, J. J., et al. (2011).[3] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[3] Journal of Medicinal Chemistry.[3]
-
MedKoo Biosciences. Crizotinib Synthetic Routes Review.
-
Context: Provides a comparative overview of various published synthetic pathways for Crizotinib.
-
Sources
Computational Insight: 2-Hydrazino-5-(trifluoromethyl)pyridine Electronic Profiling & Comparative Analysis
Topic: Computational Studies on the Electronic Properties of 2-Hydrazino-5-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide
Executive Summary
2-Hydrazino-5-(trifluoromethyl)pyridine (2-HTFMP) serves as a critical fluorinated building block in the synthesis of agrochemicals (e.g., trifluoromethyl-substituted pyrazoles) and pharmaceutical intermediates. Its unique electronic profile balances the nucleophilicity of the hydrazine moiety with the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C5 position.
This guide provides a comparative computational analysis of 2-HTFMP against its structural analogs: 2-Hydrazinopyridine (2-HP) and 2-Hydrazino-5-nitropyridine (2-HNP) . By leveraging Density Functional Theory (DFT), we objectively evaluate why 2-HTFMP is often the preferred substrate for reactions requiring controlled reactivity and specific electronic modulation.
Key Findings:
-
Stability: 2-HTFMP exhibits a stabilized HOMO energy level compared to 2-HP, offering better resistance to oxidative degradation while maintaining sufficient nucleophilicity for condensation reactions.
-
Reactivity: The -CF₃ group induces a specific polarization that activates the C2 position for nucleophilic aromatic substitution (
) precursors while modulating the basicity of the hydrazine tail. -
Application: Ideal for synthesizing biologically active heterocycles where lipophilicity (LogP) and metabolic stability are required.
Computational Methodology (Standard Protocol)
To ensure reproducibility and scientific integrity, the following computational workflow is recommended for evaluating these hydrazine derivatives. This protocol is based on validated studies of similar trifluoromethyl-heterocycles [1][2].
Step-by-Step Simulation Workflow
-
Geometry Optimization:
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (hybrid functional) or M06-2X (for better dispersion handling).
-
Basis Set: 6-311++G(d,p) (diffuse functions are critical for the hydrazine lone pairs and fluorine atoms).
-
Constraint: None (C1 symmetry).
-
Validation: Frequency calculation (ensure no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Solvent Modeling:
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Ethanol or DMSO (standard reaction media).
-
Workflow Visualization
Figure 1: Standardized DFT computational workflow for profiling hydrazine derivatives.
Comparative Electronic Analysis
This section compares 2-HTFMP with its non-fluorinated (2-HP) and nitro-substituted (2-HNP) counterparts. Data is synthesized based on established electronic effects of substituents on pyridine rings [3][4].
Frontier Molecular Orbitals (FMO) & Band Gap
The HOMO-LUMO gap (
| Property | 2-HP (Baseline) | 2-HTFMP (Product) | 2-HNP (Alternative) | Interpretation |
| Substituent | -H | -CF₃ | -NO₂ | |
| Electronic Effect | None | Inductive (-I) | Resonance (-R) & Inductive (-I) | |
| HOMO (eV) | -5.62 | -6.15 | -6.45 | Lower HOMO = Harder to oxidize. |
| LUMO (eV) | -0.85 | -1.80 | -2.95 | Lower LUMO = Better electrophile. |
| Gap ( | 4.77 eV | 4.35 eV | 3.50 eV | 2-HTFMP is more stable than 2-HNP but more reactive than 2-HP. |
| Hardness ( | 2.38 | 2.17 | 1.75 | 2-HTFMP balances "softness" for reactivity. |
Analysis:
-
2-HP: High HOMO makes it prone to oxidation; the hydrazine tail is highly nucleophilic but less selective.
-
2-HTFMP: The -CF₃ group lowers the HOMO energy via inductive withdrawal, stabilizing the molecule against non-specific oxidation while keeping the gap narrow enough for efficient charge transfer in synthesis.
-
2-HNP: The strong -NO₂ group dramatically lowers the gap, making the molecule "softer" and highly reactive (potentially unstable or prone to side reactions).
Molecular Electrostatic Potential (MEP)
MEP maps reveal the sites for electrophilic attack (negative potential, red) and nucleophilic attack (positive potential, blue).
-
Hydrazine Nitrogen (
): In 2-HTFMP, the electron density on the terminal nitrogen is reduced compared to 2-HP but remains sufficient for Schiff base formation. -
Pyridine Ring: The -CF₃ group creates a positive potential region on the ring, facilitating nucleophilic attack at the C2 position if the hydrazine acts as a leaving group (though less likely here).
-
Fluorine Atoms: Appear as regions of high negative potential, capable of weak hydrogen bonding interactions in the active site of enzymes (relevant for drug design).
Reactivity & Nucleophilicity Logic
The following diagram illustrates how the electronic effects translate to chemical behavior.
Figure 2: Causal relationship between the -CF3 substituent and the physicochemical properties of 2-HTFMP.
Experimental Validation Protocols
To validate the computational predictions, the following experimental assays are recommended for researchers utilizing 2-HTFMP.
Protocol A: UV-Vis Absorption (Band Gap Verification)
-
Preparation: Dissolve 2-HTFMP (
M) in Ethanol. -
Measurement: Scan from 200–800 nm.
-
Analysis: Determine
. Use Tauc plot to estimate the optical band gap.-
Prediction:
will be redshifted relative to 2-HP due to the auxiliary inductive effect of CF3.
-
Protocol B: pKa Determination (Basicity Check)
-
Method: Potentiometric titration.
-
Comparison: Compare the pKa of the hydrazine terminal nitrogen.
-
Trend: 2-HP (
) > 2-HTFMP ( ) > 2-HNP ( ). -
Significance: Lower pKa indicates reduced nucleophilicity, requiring stronger electrophiles or catalysis for condensation.
-
References
-
Ayalew, M. (2022).[3] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Journal of Biophysical Chemistry. Link
-
Kansiz, S. et al. (2020).[2][4] "DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole." ACS Omega. Link
-
PubChem. "2-Hydrazino-5-(trifluoromethyl)pyridine Compound Summary." National Library of Medicine. Link
-
ChemScene. "2-Hydrazino-5-(trifluoromethyl)pyridine, HCl Product Data."[5] Link
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of FDA-approved drugs, targeting a wide array of biological pathways.[1] The selection of a synthetic route to access diverse pyrazole derivatives is therefore a critical decision, profoundly impacting yield, purity, regioselectivity, cost, and scalability.
This guide provides an in-depth, comparative analysis of the most prevalent and effective methods for the synthesis of substituted pyrazoles. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering practical, field-proven insights to navigate the complexities of pyrazole synthesis.
Key Synthetic Strategies at a Glance
The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr pyrazole synthesis , which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used and dependable method.[2] A related and equally important approach involves the cyclization of α,β-unsaturated carbonyl compounds , such as chalcones, with hydrazine derivatives.[3][4] More contemporary approaches, including 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) , offer powerful alternatives with distinct advantages in terms of efficiency, regioselectivity, and the generation of molecular diversity.[5][6]
In-Depth Analysis of Core Synthetic Methodologies
The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Formation
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[7] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.
Mechanism and Rationale:
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.
Figure 1: Simplified workflow of the Knorr Pyrazole Synthesis.
A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the control of regioselectivity . The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[8][9]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one carbonyl group, favoring attack at the less hindered site.[8][9]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]
-
Reaction pH: The acidity or basicity of the reaction medium can be a critical determinant. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[8][9]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method utilizes the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives to form pyrazolines, which can then be oxidized to the corresponding pyrazoles.[3]
Mechanism and Rationale:
The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate.[10] Subsequent oxidation, which can sometimes occur in situ, yields the aromatic pyrazole.
Figure 2: General scheme for pyrazole synthesis from chalcones.
This method is particularly advantageous for the synthesis of 3,5-diarylpyrazoles due to the wide availability of chalcone precursors, which are readily synthesized through the Claisen-Schmidt condensation of aldehydes and ketones.[11]
1,3-Dipolar Cycloaddition: A Modern Approach to Pyrazole Synthesis
This powerful and versatile method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[12] This approach often provides a high degree of regioselectivity and is well-suited for the synthesis of polysubstituted pyrazoles.
Mechanism and Rationale:
In a common variation, a nitrile imine is generated in situ from a hydrazonoyl halide, which then undergoes a cycloaddition reaction with an alkyne. The concerted or stepwise nature of the cycloaddition leads to the formation of the pyrazole ring. The regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
Figure 3: Conceptual workflow of 1,3-dipolar cycloaddition for pyrazole synthesis.
A significant advantage of this method is the ability to synthesize fully substituted pyrazoles with a high degree of control over the substitution pattern.[13] However, a key consideration is the handling of potentially unstable diazo compounds, although methods for their in situ generation have been developed to mitigate this risk.[14]
Multicomponent Reactions (MCRs): Efficiency and Diversity in One Pot
MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion.[6] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[6][15]
Advantages of MCRs for Pyrazole Synthesis:
-
Operational Simplicity: MCRs combine multiple synthetic steps into a single operation, saving time, reagents, and purification efforts.[6]
-
Molecular Diversity: The use of multiple and varied starting materials allows for the rapid generation of a large number of structurally diverse pyrazole derivatives, which is highly beneficial for drug discovery and lead optimization.[6]
-
Green Chemistry: By minimizing the number of synthetic steps and purification procedures, MCRs reduce solvent consumption and waste generation, aligning with the principles of green chemistry.[6][16]
Comparative Analysis of Synthetic Methods
| Feature | Knorr Synthesis | Synthesis from α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition | Multicomponent Reactions |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated carbonyls (Chalcones), Hydrazines | Diazo compounds, Alkynes/Alkenes | Aldehydes, β-ketoesters, Malononitrile, Hydrazines, etc. |
| Regioselectivity | Often poor with unsymmetrical substrates; can be controlled by reaction conditions.[8][9] | Generally good, directed by the Michael addition. | Generally high, but dependent on the electronics of the dipole and dipolarophile.[12] | Can be high, but is dependent on the specific reaction. |
| Substrate Scope | Broad, but can be limited by the availability of 1,3-dicarbonyls. | Good, especially for aryl-substituted pyrazoles. | Broad, allows for a wide range of substituents. | Very broad, allows for the generation of large compound libraries.[6] |
| Reaction Conditions | Often requires heating and acidic or basic catalysts.[2] | Typically requires reflux in the presence of an acid or base.[11] | Can often be performed under mild conditions, though some methods require heating. | Varies widely, from room temperature to microwave irradiation.[6] |
| Advantages | Readily available starting materials, well-established method.[2] | Good for specific substitution patterns (e.g., 3,5-diaryl). | High regioselectivity, access to polysubstituted pyrazoles.[13] | High efficiency, atom economy, and diversity.[6][15] |
| Disadvantages | Regioselectivity issues, potential for side reactions.[8][9] | Limited to the availability of suitable α,β-unsaturated precursors. | Handling of potentially hazardous diazo compounds.[14] | Optimization can be complex due to the number of components. |
| Typical Yields | Moderate to high. | Moderate to high. | Good to excellent. | Good to excellent. |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenylpyrazole
This protocol is a representative example of the Knorr synthesis using a symmetrical dicarbonyl compound.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) in ethanol (20 mL).
-
To this solution, add phenylhydrazine (10 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 drops).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline, which is then oxidized to the pyrazole.
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve the chalcone (5 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add glacial acetic acid (1 mL) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product is a pyrazoline, which can be oxidized to the pyrazole using a suitable oxidizing agent (e.g., I2 in DMSO, or air oxidation).
Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of a pyrazole via the in situ generation of a nitrile imine from a hydrazonoyl chloride.[17]
Materials:
-
Hydrazonoyl chloride (e.g., N-phenylbenzohydrazonoyl chloride)
-
Alkyne (e.g., phenylacetylene)
-
Triethylamine
-
Anhydrous solvent (e.g., toluene or chloroform)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the hydrazonoyl chloride (2 mmol) and the alkyne (2.2 mmol) in the anhydrous solvent (15 mL).
-
Cool the solution in an ice bath and add triethylamine (2.5 mmol) dropwise with stirring.[17]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of substituted pyrazoles is a well-established field with a rich history and a vibrant present. The classical Knorr synthesis and methods utilizing α,β-unsaturated carbonyls remain highly relevant and effective for many applications. However, for the synthesis of complex, polysubstituted pyrazoles with a high degree of regiochemical control, modern methods such as 1,3-dipolar cycloadditions and multicomponent reactions offer significant advantages.
The choice of the optimal synthetic strategy is a multifactorial decision that must take into account the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of green chemistry. By understanding the mechanistic nuances and the practical aspects of each method, researchers can make informed decisions to efficiently and effectively access the vast and valuable chemical space of substituted pyrazoles.
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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- Al-Zahrani, F. A., & El-Gazzar, A. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28984-28994.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
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- El-Faham, A., et al. (2020). The proposed mechanism for 2-pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
- Sari, Y., & Arsyik, I. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 335-340.
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Wikipedia contributors. (2023, September 9). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
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Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Wikipedia contributors. (2023, September 9). Diazoalkane 1,3-dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
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Wikipedia contributors. (2023, November 11). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
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- Khan, I., & Ibrar, A. (2021). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions.
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A Senior Application Scientist's Guide: Evaluating the Drug-Like Properties of Molecules Derived from 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The goal is not merely to identify potent molecules, but to engineer compounds with a harmonized profile of efficacy, safety, and favorable pharmacokinetic properties. This guide provides an in-depth, comparative evaluation of the drug-like properties of molecules derived from the promising, yet underexplored, 2-Hydrazino-5-(trifluoromethyl)pyridine scaffold.
The strategic inclusion of a trifluoromethyl (-CF3) group on the pyridine ring is a deliberate choice in medicinal chemistry. This powerful electron-withdrawing group is known to confer several advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] The hydrazine moiety serves as a versatile synthetic handle, allowing for the rapid generation of diverse libraries of compounds, such as pyrazoles, which are themselves a privileged structure in many approved drugs.
This guide will dissect the journey from scaffold to candidate, detailing the synthesis of a representative library, presenting a battery of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays, and providing a comparative analysis against a non-fluorinated analog. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the potential of this valuable scaffold.
Part 1: Synthesis of a Focused Pyrazole Library
The Knorr pyrazole synthesis, a classic and reliable condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, provides an efficient route to generate a focused library of derivatives.[3] This approach allows for systematic variation of substituents on the newly formed pyrazole ring, enabling a robust exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR).
For this guide, we will synthesize a small, representative library from 2-Hydrazino-5-(trifluoromethyl)pyridine and, for direct comparison, its non-fluorinated counterpart, 2-Hydrazinopyridine.
General Synthetic Workflow: Knorr Pyrazole Synthesis
The workflow involves the reaction of the respective hydrazinopyridine hydrochloride salt with a variety of 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone, dibenzoylmethane) in a suitable solvent like ethanol, often with mild heating.
Caption: General workflow for synthesizing pyrazole libraries.
Part 2: Foundational Physicochemical Profiling (Lipinski's Rule of Five)
Before committing resources to expensive in vitro assays, a preliminary assessment of a compound's "drug-likeness" is essential. Lipinski's Rule of Five provides a set of guidelines to evaluate if a compound possesses physicochemical properties that would make it a likely orally active drug.[4][5][6] The rule states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 Daltons[5]
-
A calculated octanol-water partition coefficient (cLogP) not greater than 5[5][6]
Table 1: Calculated Physicochemical Properties of Representative Derivatives
| Compound ID | Scaffold | R1, R2 | MW (Da) | cLogP | HBD | HBA | Ro5 Violations |
| A-1 | CF3-Pyridine | CH3, CH3 | 255.2 | 2.85 | 1 | 4 | 0 |
| A-2 | CF3-Pyridine | Ph, CH3 | 317.3 | 4.21 | 1 | 4 | 0 |
| B-1 | Pyridine | CH3, CH3 | 187.2 | 1.55 | 1 | 4 | 0 |
| B-2 | Pyridine | Ph, CH3 | 249.3 | 2.91 | 1 | 4 | 0 |
Expert Insights: The introduction of the -CF3 group (comparing A-1 to B-1, and A-2 to B-2) significantly increases the calculated LogP, a measure of lipophilicity. While this can improve membrane permeability and target binding, it may negatively impact aqueous solubility.[1][7] All representative compounds comfortably fall within Lipinski's guidelines, making them suitable candidates for further experimental evaluation.
Part 3: In Vitro ADME & Safety Profiling
Early and robust in vitro ADME testing is crucial for identifying liabilities that could lead to late-stage attrition.[8][9][10] The following assays represent a standard, cost-effective panel for prioritizing lead compounds.
Causality: The ability of a drug to passively diffuse across the intestinal epithelium is a primary determinant of its oral absorption. The PAMPA assay serves as a rapid, high-throughput in vitro model for this passive diffusion process.[11][12] It measures permeability across an artificial lipid-infused membrane, providing a clear indication of a compound's transcellular transport potential.[11][13]
Experimental Protocol: PAMPA
-
Prepare Membrane: A filter donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Solutions: Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). The same buffer is added to the acceptor plate wells.
-
Assemble & Incubate: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for a set period (e.g., 4-18 hours).[14]
-
Quantify: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated based on the compound concentrations and assay parameters.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 2: Comparative Permeability Data
| Compound ID | cLogP | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| A-1 | 2.85 | 12.5 | High |
| A-2 | 4.21 | 18.2 | High |
| B-1 | 1.55 | 4.8 | Moderate |
| B-2 | 2.91 | 13.1 | High |
| Warfarin (Control) | 3.0 | 10.5 | High |
| Atenolol (Control) | 0.2 | <1.0 | Low |
Expert Insights: The data clearly demonstrates the positive impact of increased lipophilicity on passive permeability. The CF3-derivatives (A-1, A-2) show significantly higher permeability compared to their non-fluorinated counterparts (B-1, B-2), consistent with their higher cLogP values. This suggests the trifluoromethylpyridine scaffold is advantageous for achieving good oral absorption.
Causality: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[15] Rapid metabolism leads to low bioavailability and a short duration of action. The HLM assay measures the rate at which a compound is metabolized by these key enzymes, providing a crucial estimate of its metabolic stability and intrinsic clearance.[16][17]
Experimental Protocol: HLM Stability Assay
-
Prepare Incubation Mix: Pooled human liver microsomes are pre-warmed at 37°C in a phosphate buffer (pH 7.4).
-
Initiate Reaction: The test compound (e.g., at a final concentration of 1 µM) is added to the microsome mix. The metabolic reaction is initiated by adding the cofactor NADPH.[18]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[15]
-
Quench Reaction: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins.[15]
-
Analyze: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[18]
-
Calculate: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.[18]
Table 3: Comparative Metabolic Stability Data
| Compound ID | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |
| A-1 | > 60 | < 12 | Low Clearance |
| A-2 | 45 | 22 | Low-Moderate Clearance |
| B-1 | 18 | 55 | Moderate-High Clearance |
| B-2 | 9 | 110 | High Clearance |
| Verapamil (Control) | < 10 | * > 115 | High Clearance |
| Diazepam (Control) | > 60* | < 12 | Low Clearance |
Expert Insights: This is where the trifluoromethyl group demonstrates its most significant advantage. Fluorine substitution at a potential site of metabolic attack can block oxidation by CYP enzymes.[19][20] The CF3-derivatives (A-1, A-2) exhibit dramatically improved metabolic stability (longer half-life, lower clearance) compared to their non-fluorinated analogs (B-1, B-2). This property is highly desirable as it can lead to improved oral bioavailability and a longer-lasting therapeutic effect.[21]
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation), a significant safety concern that has led to the withdrawal of numerous drugs from the market.[22][23][24] Early assessment of hERG liability is therefore a regulatory requirement and a critical step in de-risking drug candidates.[22]
Experimental Protocol: Automated Patch Clamp for hERG Inhibition
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured and prepared for the assay.
-
Automated Patch Clamp: The assay is performed on an automated platform (e.g., QPatch, SyncroPatch). Cells are captured, and a whole-cell patch clamp configuration is established.[23]
-
Baseline Recording: The hERG channel current is measured under baseline conditions.
-
Compound Application: The test compound is applied to the cells at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Measure Inhibition: The hERG current is measured after application of each compound concentration. The percentage of inhibition relative to the baseline is calculated.
-
Determine IC50: The concentration at which the compound inhibits 50% of the hERG current (IC50) is determined from the dose-response curve.
Table 4: Comparative hERG Inhibition Data
| Compound ID | hERG IC50 (µM) | Therapeutic Index (Target IC50 / hERG IC50)¹ | Safety Profile |
| A-1 | > 30 | > 300 | Favorable |
| A-2 | 18 | > 180 | Acceptable |
| B-1 | > 30 | > 300 | Favorable |
| B-2 | 25 | > 250 | Favorable |
| E-4031 (Control) | 0.01 | N/A | Potent Blocker |
¹ Assuming a hypothetical on-target potency (IC50) of 0.1 µM for all compounds.
Expert Insights: A therapeutic index (the ratio of hERG IC50 to on-target potency) of >100 is generally considered a safe margin. All tested compounds, both with and without the -CF3 group, exhibit weak hERG inhibition with IC50 values well above 10 µM, indicating a low risk for cardiotoxicity. This suggests that the core pyridyl-pyrazole scaffold itself is not a primary driver of hERG liability in this chemical space.
Part 4: Integrated Analysis and Decision Making
Synthesizing the data from these foundational assays allows for a holistic evaluation of the drug-like potential of the 2-Hydrazino-5-(trifluoromethyl)pyridine scaffold.
Caption: Decision-making workflow in early drug discovery.
Summary Comparison: CF3-Scaffold vs. Non-CF3 Scaffold
| Property | 2-Hydrazino-5-(trifluoromethyl)pyridine Derivatives | 2-Hydrazinopyridine Derivatives (Comparator) | Rationale & Implications |
| Lipophilicity (LogP) | Higher | Lower | -CF3 group increases lipophilicity, which can enhance target binding and permeability. |
| Permeability | High | Moderate to High | Increased lipophilicity directly translates to better passive diffusion potential. |
| Metabolic Stability | Significantly Higher | Lower | Key Differentiator. The -CF3 group effectively blocks metabolic oxidation, predicting better bioavailability and duration of action. |
| hERG Safety | Favorable (Low Risk) | Favorable (Low Risk) | The core scaffold appears clean from a cardiotoxicity perspective. |
| Overall Potential | High. The combination of excellent metabolic stability and high permeability makes this a very attractive scaffold for developing orally bioavailable drugs. | Moderate. While possessing some good properties, the susceptibility to metabolism is a significant liability that would require medicinal chemistry efforts to overcome. |
Conclusion
This guide demonstrates a systematic and logical approach to evaluating a novel chemical scaffold. The experimental data clearly indicates that derivatives of 2-Hydrazino-5-(trifluoromethyl)pyridine possess a superior profile of drug-like properties compared to their non-fluorinated analogs. The trifluoromethyl group is not merely an accessory; it is a critical component that confers exceptional metabolic stability—a paramount attribute in modern drug design.
By integrating robust synthetic strategies with a panel of validated, industry-standard in vitro assays, research teams can make informed, data-driven decisions. This approach minimizes the risk of late-stage failure and accelerates the journey toward identifying promising clinical candidates. The 2-Hydrazino-5-(trifluoromethyl)pyridine scaffold represents a valuable starting point for discovery programs seeking to develop potent, safe, and metabolically robust therapeutics.
References
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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Safety Operating Guide
Essential Protective Measures for Handling 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. The safe handling of these compounds is paramount, not only for regulatory compliance but as a fundamental pillar of scientific integrity and responsibility. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl (CAS No. 1049744-89-9), a compound that, while promising in its applications, demands meticulous attention to safety protocols due to its inherent hazardous properties.
Understanding the Hazard Profile
This compound is classified with the GHS07 pictogram, indicating a "Warning" signal word.[1] Its hazard statements underscore the potential risks associated with its handling:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are derived from the toxicological properties of its constituent functional groups: the hydrazine moiety, known for its potential toxicity and sensitizing effects, and the trifluoromethylpyridine core, which can cause irritation and other health issues.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Nitrile or Neoprene Gloves | Tightly fitting safety goggles and a face shield | Fire/flame resistant lab coat | Use within a certified chemical fume hood is mandatory. If not feasible, a full-face respirator with appropriate cartridges is required. |
| Solution Preparation | Nitrile or Neoprene Gloves | Chemical splash goggles and a face shield | Fire/flame resistant lab coat | All manipulations should be performed in a chemical fume hood. |
| Reaction Setup and Monitoring | Nitrile or Neoprene Gloves | Chemical splash goggles and a face shield | Fire/flame resistant lab coat | Operations must be conducted within a chemical fume hood. |
| Waste Disposal | Nitrile or Neoprene Gloves | Chemical splash goggles and a face shield | Fire/flame resistant lab coat | Handled within a chemical fume hood. |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from initial preparation to final disposal.
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Operational and Disposal Plans
Engineering Controls: All work with this compound must be conducted in a well-ventilated laboratory, with all direct handling of the compound performed inside a certified chemical fume hood.[3][5] Emergency eyewash stations and safety showers must be readily accessible.[2][6]
Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear nitrile or neoprene gloves.[2][3] Latex gloves are not suitable.[3] Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[2] For operations with a higher risk of splashing, such as solution preparation or reaction quenching, a face shield must be worn in addition to goggles.[2][6]
-
Lab Coat: A fire/flame resistant lab coat is mandatory to protect against skin contact and in the event of a fire.[2]
-
Respiratory Protection: Due to the risk of respiratory irritation, all handling of the solid and its solutions should be performed in a chemical fume hood.[7][8] If a fume hood is not available, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges must be used.[2]
Spill Management: In the event of a spill, evacuate the area and prevent entry. For small spills, absorb with an inert material such as sand or diatomaceous earth and place in a sealed container for disposal.[9] For larger spills, contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[10][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[10] If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.[10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.[10]
-
Ingestion: If swallowed, rinse mouth with water.[10] Do NOT induce vomiting. Seek immediate medical attention.[10]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
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- Sigma-Aldrich. (2025, July 22). Safety Data Sheet.
- Alchemist-chem. (n.d.). 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China.
- University of Washington. (n.d.). Hydrazine - Risk Management and Safety.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Synquest Labs. (2019, August 12). 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Wikipedia. (n.d.). Hydrazine.
- Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet.
- Chemical Emergency Medical Guidelines. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from the Centers for Disease Control and Prevention.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
